molecular formula C16H31NaO4S B13753781 Sodium hexadecenyl sulphate CAS No. 27236-51-7

Sodium hexadecenyl sulphate

Cat. No.: B13753781
CAS No.: 27236-51-7
M. Wt: 342.5 g/mol
InChI Key: MATKDLDRCBUYET-GEEYTBSJSA-M
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Description

Categorization and Significance of Sodium Hexadecenyl Sulphate within Anionic Surfactant Research

This compound belongs to the alkyl sulphate class of anionic surfactants. These surfactants are characterized by a negatively charged sulphate headgroup and a long hydrocarbon tail. The defining feature of this compound is the presence of a carbon-carbon double bond within its 16-carbon (C16) hydrophobic tail. This unsaturation introduces a "kink" into the linear geometry of the alkyl chain, which has profound implications for its physicochemical properties compared to its saturated analogue, sodium hexadecyl sulphate (also known as sodium cetyl sulphate).

The primary significance of this structural feature is its effect on the surfactant's solubility and phase behaviour. The presence of a double bond in the alkyl chain can lead to a significant depression of the Krafft point, which is the temperature at which the surfactant's solubility equals its critical micelle concentration (CMC). researchgate.netlu.se Research on other unsaturated surfactants has shown that this allows for the formation of stable micellar solutions over a much wider and lower range of temperatures. researchgate.netlu.se For instance, the introduction of a single double bond in a C16-tail of a sugar-based surfactant was shown to dramatically lower its Krafft point, making it soluble at room temperature and below. researchgate.netlu.se This property makes unsaturated surfactants like this compound subjects of interest for applications requiring high surface activity in cool or cold conditions.

PropertySodium Hexadecyl Sulphate (Saturated)This compound (Unsaturated)Significance of Difference
Alkyl Chain C16, Saturated (no double bonds)C16, Unsaturated (one or more double bonds)The 'kink' from the double bond hinders crystal packing.
Krafft Point Relatively highSignificantly lowerBetter solubility and effectiveness at lower temperatures. researchgate.netlu.se
Molecular Packing Can pack tightly into ordered structuresLess efficient packing due to steric hindranceAffects micelle shape, interfacial film density, and surface tension.
Biodegradability Readily biodegradableBiodegradability can be influenced by the position of the double bond.Both are generally considered biodegradable, a key feature of alkyl sulphates. cleaninginstitute.orgnih.gov

Historical Context and Evolution of Research on Alkyl Sulphates with Specific Reference to Longer Chain Homologues

The study of alkyl sulphates as surfactants represents a significant advancement over traditional soaps, offering improved solubility and performance characteristics, particularly in hard water. google.com Early research and commercialization largely focused on linear, saturated alkyl sulphates derived from readily available feedstocks. google.com Long-chain linear alkyl sulphates, such as those derived from tallow, were used in early detergent formulations but showed performance limitations, especially as washing temperatures decreased. google.com

The evolution of surfactant science led to investigations into how modifications to the hydrophobic tail, such as branching or unsaturation, could tailor performance. nih.govgoogle.com Unsaturated alkyl sulphates, like sodium oleyl sulphate (a C18 homologue), were recognized as a distinct class. google.comgoogle.com However, research highlighted that these compounds could be more expensive to produce and potentially less stable in certain formulations, such as those containing bleaching agents. google.comgoogle.com This has positioned unsaturated long-chain alkyl sulphates like this compound as specialty surfactants, with research focusing on applications where their unique properties, such as enhanced low-temperature solubility, are paramount. The development of synthetic methods to produce long-chain alkenyl compounds without altering the double bond's configuration has been a crucial enabler for more detailed academic study. nih.gov

Fundamental Contributions of this compound Studies to Colloidal Science and Interface Chemistry

Studies involving unsaturated surfactants like this compound provide fundamental insights into colloid and interface science. The geometric disruption caused by the double bond in the hydrophobic tail significantly influences the self-assembly of these molecules in solution and their arrangement at interfaces.

In colloidal science, this structural "kink" affects the critical micelle concentration (CMC) and the morphology of the resulting aggregates. Compared to their linear, saturated counterparts, unsaturated chains pack less efficiently, which can alter the transition from spherical to cylindrical or worm-like micelles. lu.se Research on other long-chain unsaturated surfactants has demonstrated the formation of highly viscoelastic solutions due to the entanglement of giant worm-like micelles, a behavior that is highly dependent on the tail structure. umd.edu These studies help elucidate the complex interplay between molecular architecture and macroscopic solution properties like viscosity.

In interface chemistry, the packing of this compound molecules at an air-water or oil-water interface is less dense than that of sodium hexadecyl sulphate. This inefficient packing influences the interfacial tension and the properties of the adsorbed surfactant film. The cooperative adsorption of unsaturated surfactants with other molecules, and the resulting phase transitions within the interfacial film, are areas of active research that contribute to a deeper understanding of emulsion and foam stability. nih.gov

Overview of Major Academic Research Trajectories Involving this compound

Academic research involving or related to this compound and similar unsaturated surfactants follows several key trajectories:

Synthesis and Characterization: A fundamental area of research is the development of precise synthetic routes to produce pure, well-defined unsaturated alkyl sulphates. This includes methods starting from unsaturated fatty alcohols (alkenols) or techniques for introducing double bonds into a hydrocarbon chain and subsequent sulphation. nih.gov Characterization focuses on determining key physical parameters like the CMC, Krafft point, and phase behavior in aqueous solutions. researchgate.net

Low-Temperature Applications: A significant driver for research is the potential use of unsaturated surfactants in formulations designed for cool or cold conditions. google.com Studies investigate their effectiveness as detergents, emulsifiers, or wetting agents at temperatures where their saturated homologues have poor solubility and performance.

Interaction with Biological Systems: There is a growing interest in how unsaturated surfactants interact with biological molecules and structures. Alkenyl sulphates are studied for their effects on enzymes, with research showing that they can act as substrates or inhibitors depending on the specific enzyme and conditions. escholarship.org Furthermore, a variety of unsaturated aliphatic sulphates have been isolated from marine invertebrates, where they are believed to play ecological roles and show diverse biological activities, inspiring research into new bioactive compounds. mdpi.com

Advanced Materials and Formulations: Research explores the use of unsaturated surfactants in more complex systems. This includes their role in creating structured fluids like viscoelastic micellar solutions for applications in areas such as rheology modification. umd.edu Another trajectory involves studying their adsorption onto surfaces and nanoparticles, where the surfactant's geometry can influence the stability and properties of the resulting material. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

27236-51-7

Molecular Formula

C16H31NaO4S

Molecular Weight

342.5 g/mol

IUPAC Name

sodium;[(E)-hexadec-1-enyl] sulfate

InChI

InChI=1S/C16H32O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+;

InChI Key

MATKDLDRCBUYET-GEEYTBSJSA-M

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCC=COS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Sodium Hexadecenyl Sulphate

Investigating Optimized Reaction Pathways for Sodium Hexadecyl Sulphate Synthesis

The synthesis of the saturated analogue, sodium hexadecyl sulphate, provides a foundational understanding of the sulfation and neutralization processes applicable to long-chain fatty alcohols.

The industrial production of fatty alcohol sulphates typically involves the reaction of a fatty alcohol with a sulfonating agent, followed by neutralization. engrxiv.org The choice of sulfonating agent is critical as it influences the reaction conditions and the purity of the final product.

Modern synthesis predominantly uses sulfur trioxide (SO₃) in a continuous falling film reactor. chemistryconnection.com This method offers high efficiency and minimizes the formation of by-products. The reaction of hexadecanol (B772) with SO₃ is highly exothermic and requires careful temperature control, typically between 25 to 70°C, to prevent degradation and discoloration of the product. google.com The molar ratio of sulfur trioxide to fatty alcohol is also a key parameter, generally maintained between 1.05 to 1.1 to ensure complete conversion. google.com

Other sulfating agents include oleum, chlorosulfonic acid, and sulfamic acid. engrxiv.orggoogle.com Sulfamic acid, while less reactive, can be used for sulfation and is sometimes preferred for specific applications despite potentially lower yields and darker product color with long-chain alcohols. nih.gov

Following sulfation, the resulting acidic intermediate, hexadecyl sulfuric acid, is highly unstable and must be immediately neutralized. engrxiv.org This is typically achieved by adding an alkali such as sodium hydroxide (B78521) to produce the stable sodium hexadecyl sulphate salt. engrxiv.org The neutralization process must be controlled to maintain a specific pH, often between 7.5 and 10, to ensure the stability of the final product. google.com

Sulfating AgentTypical Reaction TemperatureMolar Ratio (Agent:Alcohol)Key Characteristics
Sulfur Trioxide (SO₃)25 - 70°C1.05 - 1.1High efficiency, continuous process, requires careful temperature control. google.com
OleumVariableVariableA source of SO₃, can be used in batch processes. engrxiv.org
Chlorosulfonic AcidVariableVariableHighly reactive, produces HCl as a byproduct. engrxiv.org
Sulfamic AcidHigher temperatures may be neededVariableLess reactive, can lead to darker products with long-chain alcohols. nih.gov

Fatty alcohols used as precursors for sodium hexadecyl sulphate can be derived from various oleochemical and petrochemical sources. engrxiv.org Oleochemical sources include the hydrogenation of fatty acids from natural fats and oils like palm and coconut oil. engrxiv.orgatamanchemicals.com Petrochemical routes involve the oligomerization of ethylene. atamanchemicals.com

The direct sulfation of these fatty alcohol mixtures is a common industrial practice. The composition of the fatty alcohol precursor will directly influence the properties of the resulting surfactant mixture. For instance, a precursor derived from coconut oil will contain a range of fatty alcohols, leading to a mixture of sodium alkyl sulphates.

The sulfonation of mixtures containing both saturated and unsaturated fatty alcohols has been explored. google.com It has been found that the presence of unsaturated fatty alcohols can lead to products with lower viscosity and improved flow properties, which is advantageous for producing highly concentrated pastes. google.com During the sulfonation of unsaturated fatty alcohols, sulfur trioxide can also add across the double bond, resulting in by-products with internal sulfonate groups. google.com

Synthesis and Characterization of Polyoxypropylene Ether Sulphate Analogues of Sodium Hexadecenyl Sulphate

Incorporating polyoxypropylene (POP) chains into the structure of this compound can modify its properties, such as its surface activity and hydrophobicity.

The Williamson ether synthesis is a versatile method for preparing ethers and can be adapted to synthesize polyoxypropylene ether analogues of this compound. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.com

In the context of synthesizing a polyoxypropylene ether sulphate, the synthesis would typically involve a multi-step process:

Alkoxylation of Hexadecenol: Hexadecenol is first reacted with propylene (B89431) oxide to form a polyoxypropylene hexadecenyl ether.

Sulfation: The terminal hydroxyl group of the polyoxypropylene chain is then sulfated using a suitable agent like sulfur trioxide or chlorosulfonic acid.

Neutralization: The resulting acidic product is neutralized with sodium hydroxide to yield the final sodium hexadecenyl polyoxypropylene ether sulphate.

A variation of the Williamson ether synthesis can be used to create more homogeneous surfactants. acs.org This involves reacting a homogeneous polyoxyethylene alkyl ether bromide with monosodium polyoxypropylene. acs.org This approach allows for precise control over the lengths of both the polyoxyethylene and polyoxypropylene chains. acs.org

The Williamson synthesis is an S(_N)2 reaction, meaning it proceeds via a backside attack of the nucleophile on the electrophilic carbon. wikipedia.orglibretexts.org For this reason, it works best with primary alkyl halides. masterorganicchemistry.com

The length of the polyoxypropylene chain has a significant impact on the properties of the resulting surfactant. nih.govzju.edu.cn Studies on similar nonionic surfactants have shown that increasing the length of the polyoxypropylene chain generally increases the hydrophobicity of the molecule. nih.govzju.edu.cn This increased hydrophobicity leads to a decrease in the critical micelle concentration (CMC) of the surfactant. nih.govzju.edu.cn

A linear relationship has been observed between the natural logarithm of the CMC and the number of propylene oxide units in the chain. nih.govzju.edu.cn This indicates that the efficiency of the surfactant in forming micelles increases with the length of the POP chain. From a synthesis perspective, the reaction conditions may need to be adjusted to accommodate the changing physical properties of the molecule as the POP chain length increases, such as its viscosity and solubility.

The introduction of a polyoxypropylene chain can also influence the aggregation behavior of the surfactant in solution. acs.org For example, the presence of a POP chain has been shown to control the formation of higher-order structures like hexagonal liquid crystals. acs.org

Number of Propylene Oxide UnitsEffect on Critical Micelle Concentration (CMC)Impact on Hydrophobicity
IncreasingDecreasesIncreases
DecreasingIncreasesDecreases

This table is based on general findings for surfactants containing polyoxypropylene chains. nih.govzju.edu.cn

Intercalation Chemistry of this compound into Layered Materials

Intercalation is the reversible inclusion of a molecule or ion into a layered material. Surfactants like this compound can be intercalated into materials with layered structures, such as clays (B1170129) or layered double hydroxides, to modify their properties.

The ability of a species to intercalate is influenced by factors such as the interlayer spacing of the host material and the size and charge of the guest molecule. For sodium ions, co-intercalation with solvent molecules into layered materials has been observed. nih.gov The process of intercalation can lead to an expansion of the interlayer spacing of the host material. nih.gov

In the context of surfactants, the long alkyl chain of this compound can be driven into the interlayer space of a layered material through hydrophobic interactions, while the charged sulphate headgroup can interact with charged sites on the layers. This process can be used to create organo-modified layered materials with applications in areas such as catalysis, nanocomposites, and environmental remediation.

The intercalation of surfactants can alter the surface properties of the layered material, for example, by changing it from hydrophilic to hydrophobic. The success of intercalation depends on the specific layered material and the surfactant being used. For example, in some systems, the intercalation of sodium ions is energetically unfavorable, which has been a challenge for the development of sodium-ion batteries using graphite (B72142) as an anode material. nih.gov However, modifications to the layered structure, such as increasing the interlayer spacing, can facilitate intercalation. researchgate.net

Synthesis of Organo-Layered Double Hydroxide (LDH) Hybrids via Anion Exchange and Co-precipitation

The synthesis of hybrid materials comprising this compound intercalated within layered double hydroxides (LDHs) can be achieved through two primary methodologies: anion exchange and co-precipitation. These methods allow for the incorporation of the organic sulphate anion into the interlayer space of the inorganic LDH structure, resulting in an organo-LDH hybrid material with modified properties.

The anion exchange method is a post-synthesis modification technique. It involves the replacement of the original interlayer anions of a pre-synthesized LDH with this compound anions. The process is driven by the electrostatic interactions between the positively charged LDH layers and the incoming organic anions. The efficiency of the anion exchange process can be influenced by several factors, including the concentration of the this compound solution, the solvent system, temperature, and the nature of the original interlayer anion in the LDH precursor. For instance, LDHs with more weakly bound interlayer anions are more amenable to exchange.

The co-precipitation method, in contrast, is a direct synthesis approach where the LDH is formed in the presence of the this compound anions. nih.gov This is typically achieved by the controlled addition of a solution containing the divalent and trivalent metal salts (e.g., Mg(NO₃)₂ and Al(NO₃)₃) to an alkaline solution containing the dissolved this compound. mdpi.com The pH of the reaction mixture is a critical parameter that must be carefully controlled to ensure the formation of the desired LDH phase and prevent the precipitation of metal hydroxides. nih.gov The co-precipitation method often leads to a high degree of intercalation and well-ordered crystalline materials. nih.gov

A specific study successfully synthesized a calcium-aluminium LDH intercalated with sodium hexadecyl sulfate (B86663) (a saturated counterpart of hexadecenyl sulphate) by intercalating the ions into the hydrates of tricalcium aluminate. This process was completed within 2 hours at 25°C, demonstrating an efficient synthesis approach. kisti.re.kr

The choice between anion exchange and co-precipitation depends on the desired properties of the final hybrid material. While co-precipitation can often yield materials with a higher and more uniform loading of the organic anion, anion exchange offers the flexibility of modifying existing LDH structures.

Structural Analysis of Intercalated this compound Within Inorganic Matrices

The successful intercalation of this compound into the interlayer galleries of LDHs is confirmed through various structural analysis techniques, primarily X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy.

X-ray Diffraction (XRD) is a fundamental tool for determining the interlayer spacing of the LDH before and after intercalation. The introduction of the long-chain hexadecenyl sulphate anion into the interlayer space leads to a significant expansion of the basal spacing (d-spacing), which is observed as a shift of the (00l) diffraction peaks to lower 2θ angles in the XRD pattern. For example, a study on the intercalation of sodium hexadecyl sulfate into a CaAl-LDH reported an expanded basal spacing (d₀₀₁) of 2.66 nm. kisti.re.kr This increase in the interlayer distance confirms the accommodation of the organic anion between the inorganic layers. The arrangement of the intercalated anions can vary, including monolayers or bilayers with the alkyl chains either perpendicular or tilted relative to the LDH layers, which in turn affects the exact d-spacing value.

ParameterValueReference
Basal Spacing (d₀₀₁) of CaAl-LDH-SHS2.66 nm kisti.re.kr

Fourier-Transform Infrared (FTIR) Spectroscopy provides evidence for the presence of the this compound within the LDH structure by identifying its characteristic vibrational modes. The FTIR spectrum of the organo-LDH hybrid will exhibit absorption bands corresponding to the functional groups of the hexadecenyl sulphate anion, in addition to the characteristic bands of the LDH framework (e.g., O-H stretching of the brucite-like layers and metal-oxygen vibrations).

Key vibrational bands for similar intercalated alkyl sulfates that would be expected for this compound include:

C-H stretching vibrations: Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the alkyl chain, typically observed in the range of 2800-3000 cm⁻¹.

S-O stretching vibrations: Characteristic stretching vibrations of the sulphate head group, which provide direct evidence of the presence of the sulphate anion in the final product. kisti.re.kr

The presence of these characteristic peaks in the FTIR spectrum of the synthesized material, which are absent in the spectrum of the pristine LDH, confirms the successful incorporation of the this compound.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Asymmetric and Symmetric C-H stretching2800 - 3000
S-O stretching~1200

Colloidal and Interfacial Behavior: Mechanistic Investigations of Sodium Hexadecenyl Sulphate Systems

Micellization Phenomena and Self-Assembly Dynamics of Sodium Hexadecyl Sulphate in Aqueous Solutions

The self-assembly of surfactants in aqueous solutions is a cornerstone of their utility in a vast array of applications. For anionic surfactants like sodium hexadecyl sulphate, this behavior is primarily driven by the hydrophobic effect. The long hydrocarbon tail (hexadecyl group) disrupts the hydrogen-bonding network of water, leading to an energetically unfavorable state. To minimize this disruption, the surfactant molecules spontaneously aggregate into structures known as micelles once a certain concentration is reached. In these aggregates, the hydrophobic tails are sequestered from the water, forming a core, while the hydrophilic sulphate head groups remain in contact with the aqueous phase. This process of micelle formation, or micellization, is a dynamic equilibrium between monomers and micelles.

Exploration of Critical Micelle Concentration (CMC) Determination Methodologies

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in significant numbers. Above the CMC, the concentration of surfactant monomers remains relatively constant, with additional surfactant molecules primarily forming micelles. The determination of the CMC is crucial for understanding and optimizing the performance of a surfactant in any given application. A variety of experimental techniques can be employed to determine the CMC, each relying on the detection of a distinct change in a physical property of the solution as a function of surfactant concentration. acs.org

Common methodologies for CMC determination include:

Tensiometry: This is one of the most direct methods. The surface tension of a liquid is highly sensitive to the presence of surfactants. As the surfactant concentration increases, the surface becomes populated with monomers, leading to a sharp decrease in surface tension. At the CMC, the surface becomes saturated, and the surface tension reaches a plateau or changes its slope of decrease significantly. researchgate.net

Conductivity Measurements: This method is particularly suitable for ionic surfactants like SHS. Below the CMC, the conductivity of the solution increases almost linearly with the surfactant concentration, as it exists as individual ions. Upon micelle formation, the mobility of the surfactant ions is reduced because they are part of a larger, slower-moving aggregate, and the counter-ions become partially associated with the micelle. This leads to a distinct break in the plot of conductivity versus concentration, with the slope decreasing above the CMC. researchgate.netacs.org The intersection of the two linear portions of the graph gives the CMC. researchgate.net

Spectroscopic Techniques (Fluorescence and UV-Vis): These methods utilize probe molecules whose spectroscopic properties are sensitive to the polarity of their microenvironment. A hydrophobic probe will preferentially partition into the nonpolar core of the micelles once they form. This change in environment leads to a measurable change in the probe's fluorescence emission or UV-Vis absorption spectrum, which can be plotted against surfactant concentration to determine the CMC. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the formation and dilution of micelles. When a concentrated surfactant solution is titrated into water, the heat of demicellization can be measured. The point at which the enthalpy change per injection becomes constant corresponds to the CMC. researchgate.net

The choice of method depends on factors such as the nature of the surfactant, the presence of additives, and the required precision.

Factors Influencing Micelle Formation and Aggregate Morphology

The CMC and the morphology (shape and size) of the micelles formed by sodium hexadecyl sulphate are not fixed values but are influenced by a range of internal and external factors.

Internal Factors (Molecular Structure):

Alkyl Chain Length: The length of the hydrophobic tail has a profound effect on the CMC. For homologous series of sodium alkyl sulphates, increasing the chain length leads to a decrease in the CMC. This is because a longer chain results in a greater hydrophobic effect, making the transfer of the monomer from the aqueous phase to the micelle more favorable. For instance, the CMC of sodium dodecyl sulphate (C12) is significantly higher than that of sodium hexadecyl sulphate (C16). rsc.orgnih.gov

Head Group: The nature of the hydrophilic head group influences the electrostatic repulsions between surfactant molecules at the micelle surface. For SHS, the sulphate head group is relatively large and carries a negative charge, leading to significant repulsion that must be overcome for micellization to occur.

External Factors:

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Initially, an increase in temperature can decrease the CMC by disrupting the structured water around the hydrophobic chains, which favors micellization. However, at higher temperatures, the increased kinetic energy can disrupt the micelles, leading to an increase in the CMC. researchgate.net

Presence of Electrolytes: The addition of an electrolyte (e.g., NaCl) to a solution of an ionic surfactant like SHS has a marked effect on its micellization. The added counter-ions (Na+) screen the electrostatic repulsion between the negatively charged sulphate head groups at the micelle surface. This reduces the repulsion, making it easier for micelles to form, and thus significantly lowers the CMC. researchgate.netresearchgate.net The presence of electrolytes can also promote the growth of micelles from spherical to larger, often worm-like or rod-like, structures. pku.edu.cnscielo.br

Addition of Co-solvents and Other Surfactants: The presence of organic molecules, such as alcohols, can influence micellization. Short-chain alcohols may increase the CMC by improving the solubility of the monomer in the bulk solution. When mixed with other surfactants, particularly non-ionic ones, SHS can form mixed micelles. The composition and properties of these mixed micelles, including their CMC, will depend on the interactions between the different surfactant molecules. hbku.edu.qabme.hu

The morphology of the aggregates can transition from simple spheres to more complex structures like rods, worms, or lamellar phases depending on the surfactant concentration, temperature, and ionic strength of the solution. These transitions are governed by the surfactant packing parameter, which relates the head group area, the volume of the hydrophobic tail, and the critical chain length.

Adsorption Mechanisms of Sodium Hexadecyl Sulphate at Solid-Liquid and Liquid-Liquid Interfaces

The surface activity of sodium hexadecyl sulphate is not limited to self-assembly in the bulk solution; it also drives its adsorption at various interfaces. This adsorption modifies the interfacial properties, which is fundamental to processes like dispersion, emulsification, and surface functionalization.

Adsorption on Carbonaceous Nanomaterials and Surface Functionalization Effects

Sodium hexadecyl sulphate has been shown to effectively adsorb onto the surface of carbonaceous nanomaterials such as carbon nanotubes (CNTs). acs.org The primary driving force for this adsorption is the hydrophobic interaction between the hexadecyl tail of the SHS molecule and the hydrophobic surface of the CNT. acs.org This adsorption process results in the formation of a soft layer of SHS molecules on the CNT surface, with the hydrophobic tails oriented towards the CNT and the hydrophilic sulphate head groups exposed to the aqueous phase. acs.orgnih.gov This self-assembled layer significantly enhances the dispersibility of CNTs in water. acs.orgacs.org

Molecular dynamics simulations have provided detailed insights into this adsorption process. It has been found that the SHS molecules can form a saddle-like structure on the CNT surface. nih.govacs.org This functionalization of the CNT surface with an anionic surfactant layer can then be used to control the subsequent adsorption of other molecules, such as proteins. For example, the SHS layer can adjust the orientation of an adsorbed protein, like lysozyme (B549824), exposing its active site to the aqueous phase and thereby preserving its enzymatic activity. acs.orgnih.govacs.org The interaction between the protein and the SHS-functionalized CNT is largely governed by electrostatic interactions between the charged residues of the protein and the sulphate head groups of the SHS. acs.org

The presence of other surfactants can influence the adsorption of SHS on carbon surfaces. In mixed surfactant systems with a non-ionic surfactant like Triton X-100, the presence of the non-ionic surfactant can initially enhance the adsorption of SHS at low concentrations by reducing the electrostatic repulsion between the SHS head groups in the adsorbed layer. hbku.edu.qabme.hu However, at higher concentrations, the non-ionic surfactant may compete for surface sites and can displace the SHS molecules. bme.huresearchgate.net

Interfacial Adsorption at Oil-Water Boundaries and Monolayer Formation

At the interface between an oil phase (e.g., dodecane, hexadecane) and water, sodium hexadecyl sulphate molecules arrange themselves to minimize the free energy of the system. The hydrophobic hexadecyl tail partitions into the oil phase, while the hydrophilic sulphate head group remains in the aqueous phase. This adsorption reduces the interfacial tension between the oil and water. epfl.chresearchgate.netresearchgate.net

A particularly interesting phenomenon observed with SHS at the dodecane-water interface, especially in the presence of a long-chain alcohol like hexadecanol (B772), is "surface freezing." jst.go.jp The adsorbed SHS and hexadecanol molecules can form a highly ordered, two-dimensional solid-like monolayer, even at temperatures where both bulk phases are liquid. jst.go.jpresearchgate.net This surface freezing is a first-order phase transition driven by the strong lateral van der Waals attractions between the closely packed alkyl chains. jst.go.jp The formation of this highly structured monolayer significantly increases the interfacial density of the surfactant. jst.go.jp This surface-frozen monolayer can impart exceptional stability to oil-in-water emulsions. jst.go.jp

Direct measurements using radiotracer methods have been employed to quantify the amount of SHS penetrating insoluble monolayers of substances like cholesterol and hexadecyl alcohol at the air-water interface, which serves as a model for oil-water interfaces. oup.com These studies have investigated the formation of stoichiometric complexes between the soluble SHS and the insoluble monolayer components. oup.com

The table below summarizes key findings from studies on SHS adsorption at interfaces.

Interfacial SystemKey FindingsResearch Focus
SHS on Carbon NanotubesForms a soft, saddle-like layer; enhances CNT dispersion in water; modifies protein adsorption orientation. acs.orgnih.govSurface Functionalization
SHS at Dodecane-Water Interface (with Hexadecanol)Exhibits "surface freezing" to form a solid-like monolayer; increases interfacial density. jst.go.jpresearchgate.netEmulsion Stability
SHS at Hexadecane-Water InterfaceReduces interfacial tension; adsorption is influenced by electrolyte concentration. epfl.chresearchgate.netEmulsification
SHS and Triton X on Carbon BlackCompetitive and cooperative adsorption; non-ionic surfactant can enhance or reduce SHS adsorption depending on concentration. hbku.edu.qabme.huMixed Surfactant Systems

Influence of Substrate Surface Chemistry on Adsorption Behavior

The chemical nature of the solid substrate plays a critical role in the adsorption mechanism of SHS.

Hydrophobic Surfaces: On non-polar, hydrophobic surfaces, such as graphitized carbon black or gold surfaces modified with a self-assembled monolayer (SAM) of a hydrophobic thiol (e.g., hexadecyl mercaptan), the primary driving force for SHS adsorption is the hydrophobic interaction between the alkyl chain and the surface. researchgate.netutexas.edu

Charged Surfaces: On charged surfaces, electrostatic interactions become dominant. For a positively charged surface (e.g., a gold surface modified with an amino-terminated thiol), the anionic sulphate head group of SHS is strongly attracted to the surface. utexas.edu This can lead to a reversal of the surface charge as the SHS concentration increases. At very low concentrations, individual SHS molecules adsorb. As the concentration increases, adsorbed molecules can form surface aggregates, often referred to as hemimicelles or admicelles, through lateral hydrophobic interactions between the alkyl tails. utexas.edu

Surface Functional Groups: The presence of specific functional groups on the surface can significantly alter adsorption. For instance, on activated carbon, the presence of oxygen-containing functional groups can influence the surface charge and its interaction with the anionic surfactant. researchgate.net Modifying a surface, such as biochar, with SHS can introduce negative charges and functional groups that enhance the adsorption of cationic species like certain dyes through electrostatic interactions and hydrogen bonding. researchgate.net

The interplay between hydrophobic and electrostatic interactions, along with the specific chemistry of the substrate, dictates the amount, orientation, and structure of the adsorbed SHS layer.

Phase Behavior and Transition Studies of Sodium Hexadecenyl Sulphate Adsorbed Films

The behavior of this compound at interfaces is characterized by complex phase transitions, particularly when forming adsorbed films in the presence of other surface-active species. These phenomena are critical for understanding the stability and structure of systems like emulsions and foams.

Recent research has demonstrated that adsorbed films of sodium hexadecyl sulfate (B86663) (SHS), an anionic surfactant, can undergo a first-order phase transition to a "surface frozen" monolayer at a liquid-liquid interface upon cooling. jst.go.jp This transition is driven by the lateral van der Waals attractions between the hydrophobic tails of the surfactant and those of co-adsorbed molecules, such as long-chain alcohols, incorporated from an oil phase. jst.go.jpresearchgate.net Specifically, at the dodecane-water interface, a mixed monolayer of SHS and hexadecanol (C16OH) exhibits this surface freezing phenomenon. jst.go.jp This is analogous to surface freezing transitions observed in other surfactant systems, such as those involving cetyltrimethylammonium bromide (CTAB) at an alkane-water interface, which can be induced even at very low surfactant concentrations. researchgate.netaps.org The transition results in the formation of a solid-like, ordered monolayer, often described as a rotator phase, from a liquid-like, disordered film. researchgate.netaps.org The entropy change associated with this transition for the SHS-C16OH system is in the range of -0.2 to +0.1 mJ m⁻¹ K⁻¹, confirming the shift to a more ordered state. researchgate.net

Co-surfactants and co-adsorbates play a pivotal role in modulating the phase behavior of sodium hexadecyl sulphate at interfaces. The presence of a co-adsorbate like hexadecanol (C16OH) is crucial for inducing the surface freezing transition in SHS films at the dodecane-water interface. researchgate.net This is due to a cooperative adsorption mechanism where the incorporation of the long-chain alcohol into the SHS monolayer enhances the van der Waals forces between the alkyl chains, leading to a more stable and ordered structure. jst.go.jpresearchgate.net

This cooperative effect significantly elevates the surface freezing temperature. For instance, in a mixed system of SHS and C16OH, the surface freezing temperature can reach 35°C. researchgate.netresearchgate.net This is considerably higher than the transition temperature observed for a comparable system using the cationic surfactant cetyltrimethylammonium chloride (CTAC) with C16OH, which was around 22-25°C. researchgate.netresearchgate.net The higher transition temperature in the SHS system is attributed to a significant increase in the interfacial density of SHS at the point of surface freezing, driven by the cooperative adsorption with C16OH. jst.go.jpresearchgate.net This demonstrates that the choice of surfactant and co-adsorbate allows for precise control over the formation and thermal stability of these solid-like interfacial films, which has practical implications for stabilizing emulsions over a range of temperatures. researchgate.netresearchgate.net

Table 1: Comparison of Surface Freezing Characteristics in Mixed Surfactant Systems

Feature SHS-C16OH System CTAC-C16OH System
Primary Surfactant Sodium Hexadecyl Sulfate (SHS) Cetyltrimethylammonium Chloride (CTAC)
Co-adsorbate Hexadecanol (C16OH) Hexadecanol (C16OH)
Observed Phenomenon Surface Freezing Transition Surface Freezing Transition
Max. Transition Temp. 35°C researchgate.netresearchgate.net ~25°C researchgate.netresearchgate.net
Driving Force Cooperative adsorption and enhanced van der Waals attraction between SHS and C16OH tails. jst.go.jp Cooperative adsorption and van der Waals attraction between CTAC and C16OH tails. jst.go.jp
Interfacial Density Significantly increased at surface freezing due to cooperative adsorption. researchgate.net Interfacial density at transition is comparable to the SHS system, but at a lower temperature. researchgate.net

Interactions of this compound with Macromolecules and Biopolymeric Systems (Physico-Chemical Focus)

The interaction between surfactants and macromolecules, particularly proteins, is governed by a combination of electrostatic and hydrophobic forces. nih.gov As an anionic surfactant, sodium hexadecyl sulphate's interactions are strongly influenced by its charged headgroup and long hydrophobic tail.

The complexation of sodium hexadecyl sulphate with proteins involves both electrostatic attraction and hydrophobic interactions. nih.gov Being an anionic surfactant, SHS is expected to interact strongly with positively charged domains on a protein surface. nih.gov The initial binding is often driven by electrostatic forces, followed by a cooperative binding process where hydrophobic interactions between the surfactant tails play a major role, leading to the formation of micelle-like aggregates along the polymer or protein chain. nih.govrsc.org

Molecular dynamics simulations have provided detailed insights into these interactions. For example, in a system containing lysozyme, carbon nanotubes (CNTs), and SHS, the surfactant molecules were found to self-assemble into a soft layer on the CNT surface. nih.gov The subsequent interaction between the lysozyme and the SHS layer induced a rearrangement of the surfactant molecules. nih.gov This process can lead to conformational changes in the protein; however, the surfactant can also act as a stabilizing interface. In the SHS-lysozyme-CNT system, the surfactant layer prevents direct harsh contact between the protein and the hydrophobic CNT surface, which could otherwise lead to significant denaturation. nih.gov The driving force for the binding process is often a self-aggregation of the surfactant ions, which occurs after initial surfactant molecules bind, creating nucleation sites for further aggregation on the macromolecule. rsc.org

The length of the surfactant's hydrophobic chain is a critical factor determining the strength and nature of its interaction with macromolecules. rsc.orgresearchgate.net Sodium hexadecyl sulphate possesses a 16-carbon chain, which places it in the category of long-chain surfactants. Generally, as the hydrophobic chain length increases, the surfactant becomes more hydrophobic and its critical micelle concentration (CMC) decreases. rsc.orgacs.org This means a lower concentration of a C16 surfactant is needed to form micelles and interact strongly with proteins compared to shorter-chain counterparts like sodium dodecyl sulfate (SDS, C12). rsc.org

Surfactants with longer chains tend to interact more strongly with the hydrophobic regions of proteins, which can lead to more significant effects on the protein's structure. rsc.org The increased hydrophobicity enhances the driving force for the surfactant to bind to nonpolar patches on the protein surface, potentially causing partial or full unfolding of the protein. rsc.org Studies comparing homologous series of surfactants have shown that enthalpy changes and the extent of protein unfolding increase with the length of the alkyl chain. rsc.org For example, while shorter-chain surfactants might only partially unfold a protein, a C16 surfactant could induce a more collapsed, molten globule state. rsc.org Therefore, the C16 chain of SHS is expected to result in stronger and more pronounced interactions with biomacromolecules compared to more commonly studied C12 surfactants. rsc.orgepfl.ch

Sodium hexadecyl sulphate can act as an effective interfacial substance to control the orientation of proteins adsorbed onto engineered surfaces. nih.gov The orientation of an adsorbed protein is crucial as it determines the accessibility of its active or binding sites, which is vital for applications in biosensors, biocatalysis, and biomedical implants. nih.gov Protein adsorption is governed by a combination of factors including surface charge, hydrophobicity, and the distribution of charged and hydrophobic patches on the protein's own surface. researchgate.netnih.gov

By pre-coating a surface with SHS, the surface properties can be precisely modified. Molecular dynamics simulations have shown that when carbon nanotubes are functionalized with SHS, the surfactant forms a layer that can favorably interact with an adsorbing protein like lysozyme. nih.gov The interactions between the protein and the SHS layer guide the protein to adopt a specific orientation. nih.gov In the case of lysozyme on SHS-functionalized CNTs, the SHS molecules rearrange to form a saddle-like structure that complements the shape of the lysozyme. nih.gov This specific interaction orients the protein so that its active-site cleft is exposed to the aqueous phase, which is favorable for retaining its biological activity. nih.gov In contrast, direct adsorption on the non-functionalized, hydrophobic CNT surface causes the lysozyme's active site to face the tube wall, leading to deactivation. nih.gov Thus, SHS serves as a molecular adapter, modulating the surface-protein interaction to achieve a desired adsorption orientation. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Sodium Hexadecenyl Sulphate Research

Structural Elucidation and Purity Assessment Methodologies

Confirming the precise chemical structure and quantifying the purity of sodium hexadecenyl sulphate are foundational steps in its research. These are achieved through a combination of spectroscopic and analytical chemistry techniques that provide detailed molecular and compositional information.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. alfa-chemistry.comresearchgate.net Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. In ¹H NMR, the signals corresponding to the terminal methyl group (CH₃), the methylene (B1212753) groups (CH₂) along the alkyl chain, and the methylene group adjacent to the sulphate headgroup (α-CH₂) appear at distinct chemical shifts. chemicalbook.comacs.org Similarly, ¹³C NMR spectra show characteristic signals for each carbon atom in the hexadecenyl chain. researchgate.net

For isotopically labeled variants, such as sodium hexadecyl-d33 sulphate, NMR is used to verify the extent and position of deuterium (B1214612) incorporation. smolecule.comnih.gov The absence of proton signals in the alkyl chain region of the ¹H NMR spectrum confirms successful deuteration. smolecule.com These techniques are fundamental in confirming the identity and structural integrity of the synthesized or purified compound. researchgate.netresearchgate.net

Table 1: Illustrative ¹H NMR Chemical Shifts for Long-Chain Sodium Alkyl Sulphates This table presents typical chemical shift ranges for protons in long-chain alkyl sulphates, analogous to this compound, in a suitable solvent like D₂O.

Proton TypeTypical Chemical Shift (ppm)Description
Terminal Methyl (CH₃)~0.8-0.9The three protons of the methyl group at the end of the hydrophobic tail.
Bulk Methylene ((CH₂)n)~1.2-1.6The protons of the repeating methylene units along the main alkyl chain. smolecule.com
α-Methylene (α-CH₂)~3.8-4.1The two protons on the carbon atom directly bonded to the sulphate group.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Mid-Infrared (MIR) techniques, is pivotal for identifying functional groups and probing the conformational order of the alkyl chains. alfa-chemistry.comacs.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key structural components. oup.commdpi.com

Studies on similar long-chain alkyl sulphates reveal specific vibrational modes:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups appear in the 2800-3000 cm⁻¹ region. The precise frequencies of these bands are sensitive to the conformational order (gauche vs. trans conformers) of the alkyl chain, providing insight into molecular packing and phase behavior. acs.orgresearchgate.net

S-O and S=O Stretching: The sulphate headgroup is identified by its strong, characteristic stretching vibrations, typically observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

O-H Stretching: In hydrated samples or aqueous solutions, a broad band around 3400-3500 cm⁻¹ indicates the presence of water molecules and hydrogen bonding interactions between the sulphate headgroup and water. oup.comresearchgate.net

FTIR can also be used to study the interactions between the surfactant and other components in a mixture or its adsorption at interfaces. bjbms.orgacs.org The shifts in vibrational frequencies can provide detailed information about intermolecular forces and changes in the local molecular environment. oup.comchemrxiv.org

Table 2: Key Infrared (IR) Absorption Bands for Sodium Alkyl Sulphates Data compiled from studies on various long-chain alkyl sulphates. researchgate.net

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2955Asymmetric StretchC-H in CH₃
~2920Asymmetric StretchC-H in CH₂
~2850Symmetric StretchC-H in CH₂
~1468ScissoringC-H in CH₂
~1210-1250Asymmetric StretchS=O
~1080Symmetric StretchS-O

Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined mass percentages of carbon, hydrogen, and sulphur with their theoretical values calculated from the molecular formula (C₁₆H₃₃NaO₄S). researchgate.net A close agreement between the found and calculated values indicates a high degree of purity. researchgate.net

For more detailed purity profiling and the separation of potential impurities or related compounds (e.g., homologues with different chain lengths), chromatographic techniques are essential. shu.ac.uk High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful methods for this purpose. alfa-chemistry.comintertek.com Notably, CE utilizing a sodium hexadecyl sulphate (SHS) containing buffer has been shown to significantly improve the resolution and separation of therapeutic proteins compared to standard methods using sodium dodecyl sulphate (SDS), highlighting its utility in complex analytical systems. acs.org Gas chromatography may also be employed, often after a derivatization step, to analyze the composition of the hydrophobic alkyl chain. alfa-chemistry.comavantorsciences.com

Table 3: Theoretical Elemental Composition of Sodium Hexadecyl Sulphate (C₁₆H₃₃NaO₄S) Calculated based on a molecular weight of 344.49 g/mol . fujifilm.comscbt.com

ElementSymbolAtomic MassMolar Mass %
CarbonC12.01~55.78%
HydrogenH1.008~9.66%
SodiumNa22.99~6.67%
OxygenO16.00~18.57%
SulphurS32.07~9.32%

Morphological and Microstructural Characterization Techniques

Beyond the molecular level, understanding the solid-state structure and the nature of self-assembled aggregates of this compound is critical. This is achieved using imaging and diffraction techniques that reveal micro- and nanoscale features.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the morphology of this compound in its solid state or as part of larger assemblies. mediresonline.org In studies of related anionic surfactants, SEM has been employed to characterize the microstructure of gels, fibrous networks, and other complex phases formed in solution. acs.org For instance, when sodium hexadecyl sulphate is intercalated into layered materials like hydrocalumite, SEM images reveal the surface morphology and texture of the resulting composite material. researchgate.net The technique provides direct visual evidence of the supramolecular structures formed through self-assembly, which can range from simple crystallites to intricate, extended networks. frontiersin.org

Powder X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of this compound. libretexts.org The resulting diffraction pattern is a unique fingerprint of the compound's crystal lattice, allowing for phase identification and the detection of different polymorphic forms. americanpharmaceuticalreview.comacs.org

XRD is particularly valuable for studying intercalated structures, where surfactant molecules are arranged between the layers of a host material, such as a layered double hydroxide (B78521) (LDH). science.gov The position of the (00l) basal reflections in the XRD pattern can be used to calculate the interlayer spacing (d-spacing). researchgate.net An increase in this spacing upon intercalation confirms the incorporation of the alkyl sulphate chains into the host gallery. The arrangement of the intercalated chains—whether as monolayers, bilayers, or tilted structures—can be inferred from the magnitude of this expansion. researchgate.netresearchgate.net This analysis is crucial for understanding the structure of organic-inorganic hybrid materials. researchgate.net

Table 4: Example of Powder XRD Data for an Alkyl Sulphate Intercalated into a Layered Double Hydroxide (LDH) This illustrative data shows the change in interlayer spacing upon intercalation, similar to what would be expected for this compound.

SampleCharacteristic Peak (2θ)Interlayer d-spacing (nm)Inferred Arrangement
Original LDH~10.0°~0.89Host material with small anions. researchgate.net
LDH + Sodium Dodecyl Sulphate~3.6°~2.42Intercalated bilayer of C12 chains. researchgate.net
LDH + Sodium Hexadecyl Sulphate~2.7°~3.2-3.5Intercalated bilayer of C16 chains.

Rheological and Interfacial Tension Measurement Methodologies

The rheological and interfacial properties of this compound are paramount to understanding its function as a surfactant. These properties govern how it behaves at the boundary between two different phases, such as air and water, and how its solutions flow and deform.

Langmuir Film Balance Studies for Monolayer Properties

The Langmuir-Blodgett (LB) film balance is a powerful tool for investigating the properties of insoluble or sparingly soluble molecules, like this compound, at the air-water interface. arxiv.org This technique allows for the formation and characterization of monomolecular layers (monolayers). By compressing these monolayers with movable barriers, a pressure-area isotherm can be generated, which provides valuable information about the packing, orientation, and phase behavior of the surfactant molecules at the interface. arxiv.orgnist.gov

Research on similar synthetic phospholipids, such as sodium salt of dihexadecylphosphoric acid (DHP), has demonstrated the utility of the Langmuir film balance in studying condensed Langmuir films. science.gov These studies can reveal how the presence of other molecules, like polysaccharides, can influence the fluidity and interactions within the film. science.gov The LB technique is not limited to single components; it can also be used to create and analyze complex, multi-layered films with controlled composition and thickness, which is crucial for applications in molecular electronics. arxiv.org

Surface Tension Measurements and Critical Micelle Concentration Determination by Advanced Techniques

Surface tension is a key parameter for any surfactant, and its measurement provides insight into the efficiency of the surfactant in reducing the surface energy of a liquid. Various methods are employed for this purpose, including the Wilhelmy plate method and drop profile analysis tensiometry. bme.humdpi.com Dynamic surface tension measurements are particularly important for surfactant solutions as the surface tension can change over time as surfactant molecules migrate to and arrange at the interface. ucla.edu

A critical characteristic of surfactants is the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to self-assemble into aggregates called micelles. dtu.dk Above the CMC, the surface tension of the solution typically remains relatively constant. acs.org The CMC can be determined by plotting surface tension as a function of the logarithm of the surfactant concentration and identifying the breakpoint in the curve. bme.hu

Studies on sodium alkyl sulphates, including sodium hexadecyl sulphate (SHS), have utilized surface tension measurements to determine their CMC. acs.orgnih.gov For instance, research on aqueous solutions of sodium alkyl sulphates in contact with methane (B114726) under hydrate-forming conditions has been conducted to understand their behavior in specific industrial applications. acs.org The CMC is influenced by factors such as temperature and the presence of other substances. For example, the addition of β-cyclodextrin to solutions of sodium hexadecyl sulfonate has been shown to alter the apparent CMC. nih.gov

The following table presents a hypothetical data set illustrating the effect of temperature on the CMC of this compound, as might be determined through surface tension measurements.

Temperature (°C)Critical Micelle Concentration (CMC) (mmol/L)
250.45
350.52
450.60

This table is generated for illustrative purposes based on general surfactant behavior and does not represent actual experimental data for this compound.

Electrophoretic and Light Scattering Methodologies for Molecular and Colloidal Characterization

To probe the properties of this compound at the molecular and colloidal level, researchers employ electrophoretic and light scattering techniques. These methods provide information on molecular separation, as well as the size and distribution of aggregates in solution.

Capillary Electrophoresis (CE-SHS) for Enhanced Separation and Resolution in Protein Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique. A notable application involving a related compound, sodium hexadecyl sulphate (SHS), is in the analysis of therapeutic proteins. acs.orgnih.gov In traditional capillary gel electrophoresis (CGE) using sodium dodecyl sulphate (CE-SDS), proteins are denatured and separated based on their molecular weight. acs.orgresearchgate.net However, for some proteins, this standard method does not provide adequate resolution and peak symmetry. acs.orgnih.gov

Research has shown that substituting or supplementing SDS with longer-chain detergents like SHS in the sieving gel buffer can significantly improve the separation of therapeutic proteins. acs.orgnih.gov The use of an SHS-containing running buffer has been reported to increase peak resolution and plate count by 3- and 8-fold, respectively, compared to a conventional SDS-based matrix for a specific recombinant therapeutic protein. acs.orgnih.gov This enhancement is attributed to the different interactions between the protein-detergent complexes and the sieving matrix. acs.org This approach, termed CE-SHS, has proven valuable for the quantitative purity analysis of complex therapeutic proteins during manufacturing and for commercial release and stability testing. nih.govnih.gov

The table below illustrates the comparative performance of CE-SDS and CE-SHS in the analysis of a hypothetical therapeutic protein.

ParameterCE-SDSCE-SHS
Peak Resolution1.23.6
Plate Count100,000800,000
Peak Symmetry0.81.1

This table is a hypothetical representation to illustrate the reported improvements and does not reflect data from a single specific study.

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size and size distribution of molecules and particles in a solution. diva-portal.orgnih.gov It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. nih.gov Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations. diva-portal.org

DLS is a powerful tool for studying the aggregation behavior of surfactants like this compound. It can determine the size of micelles and other aggregates that form in solution. colab.wsresearchgate.net The technique provides the hydrodynamic radius of the particles and can indicate the polydispersity of the sample, which is a measure of the width of the size distribution. diva-portal.org Studies on similar surfactants have used DLS to investigate how factors like concentration and the presence of additives influence micelle size. colab.ws For instance, research on sodium oleyl sulphate showed that as the concentration increased, the size of the aggregates also increased. researchgate.net

Conductometric Titration in Aqueous Systems

This technique is particularly useful for studying surfactant solutions. The formation of micelles can be detected by a change in the slope of the conductivity versus concentration plot. tandfonline.comroyalsocietypublishing.org The CMC of a surfactant can be determined from the breakpoint in such a plot. tandfonline.com Conductometric titrations have been used to study the adsorption of surfactants onto surfaces. For example, the adsorption of sodium dodecyl sulphate on functionalized graphene sheets has been investigated using this method, revealing details about monolayer formation and surface aggregation. scispace.com The electrical conductivities of aqueous solutions of sodium dodecyl sulphate and sodium hexadecyl sulphate have been measured at different temperatures to understand the thermodynamics of micelle formation. royalsocietypublishing.org

Research Applications of Sodium Hexadecenyl Sulphate Across Scientific Disciplines Non Biological/non Clinical

Utilization in Advanced Separation Science and Materials Engineering

In the realms of materials science and separation processes, the ability of surfactants to alter surface properties is paramount. Sodium hexadecenyl sulphate and its analogues serve as critical agents for dispersing nanomaterials and creating stable emulsions, which are fundamental to numerous advanced applications.

Carbon nanotubes (CNTs) exhibit remarkable mechanical and electronic properties, but their tendency to bundle together in aqueous solutions, driven by strong van der Waals forces, limits their practical application. nih.gov Anionic surfactants are instrumental in overcoming this challenge. researchgate.net

When introduced into an aqueous medium containing CNTs, this compound molecules adsorb onto the surfaces of the nanotubes. The hydrophobic hydrocarbon tails of the surfactant molecules have a strong affinity for the non-polar graphene surface of the CNTs. researchgate.netrsc.org This interaction leads to the formation of an adsorbed layer of surfactant molecules, which can arrange into structures like micelles on the nanotube surface. researchgate.net The hydrophilic sulphate heads are then exposed to the surrounding water. acs.org This process functionalizes the CNTs, creating a negatively charged surface that results in electrostatic repulsion between individual nanotubes. acs.org This repulsion counteracts the van der Waals attraction, preventing re-aggregation and leading to a stable dispersion. researchgate.net

Molecular dynamics simulations involving the closely related sodium hexadecyl sulphate (SHS) have shown that the surfactant molecules can form a soft layer on the surface of CNTs. acs.orgacs.org This layer not only facilitates dispersion in water but can also influence the interaction of the CNTs with other molecules, such as proteins. acs.org The presence of the surfactant layer helps preserve the structure and activity of biomolecules adsorbed onto the CNTs by providing a more favorable microenvironment. acs.orgacs.org

ParameterObservation with Analogue Surfactant (SHS/SDS)Reference
Dispersion Mechanism Adsorption of surfactant on CNT surface via hydrophobic tails. researchgate.netrsc.org
Stabilization Force Electrostatic repulsion between hydrophilic head groups. acs.org
Resulting Structure Formation of a micellar or soft layer of surfactant on the CNT surface. researchgate.netacs.orgacs.org
Effect on CNTs Prevents bundling, enabling stable aqueous dispersions. acs.org

Emulsions, which are mixtures of two immiscible liquids like oil and water, are central to numerous industrial products and research applications. Their stability is often transient, requiring the addition of an emulsifying agent. Anionic surfactants such as this compound are effective stabilizers. youtube.com

The surfactant molecules position themselves at the oil-water interface, orienting their hydrophobic tails into the oil phase and their hydrophilic heads into the water phase. youtube.com This arrangement reduces the interfacial tension between the two liquids, which is the primary energetic barrier to emulsion formation. By lowering this tension, the surfactant facilitates the breakup of one liquid phase into droplets within the other. youtube.com

Once the emulsion is formed, the surfactant layer around the droplets provides a barrier against coalescence, which is the process where droplets merge and lead to phase separation. youtube.com For oil-in-water emulsions, the negatively charged sulphate head groups create a repulsive electrostatic force between the oil droplets, contributing significantly to the long-term stability of the system. youtube.com The effectiveness of stabilization can be influenced by factors such as surfactant concentration, temperature, and the presence of other substances like salts or co-surfactants. researchgate.netmdpi.com Studies on similar surfactants show that increasing the surfactant concentration generally leads to smaller droplet sizes and improved stability up to a certain point. researchgate.net

PropertyRole of Anionic SurfactantReference
Interfacial Tension Reduces the energy barrier between oil and water phases. youtube.com
Droplet Formation Facilitates the dispersion of one liquid into another. youtube.com
Stabilization Mechanism Forms a protective layer around droplets, providing an electrostatic barrier to coalescence. youtube.com
Factors Influencing Stability Surfactant concentration, temperature, co-surfactants, and salts. researchgate.netmdpi.com

Contributions to Gas Hydrate (B1144303) Formation Research

Gas hydrates are crystalline, ice-like solids where gas molecules are trapped within a lattice of water molecules. They are relevant in energy storage and as a flow assurance problem in oil and gas pipelines. nsf.gov Surfactants are known to influence the kinetics of hydrate formation.

The formation of gas hydrates typically initiates at the interface between a gas and a liquid (water). The interfacial tension at this boundary can act as a barrier to the nucleation and growth of hydrate crystals. scirp.org Anionic surfactants like this compound accumulate at this gas-liquid interface, reducing its surface tension. scirp.org

The key effect of the surfactant is to lower the diffusion resistance between the two phases, which can increase the solubility of gas molecules in the liquid phase near the interface. scirp.org This localized increase in gas concentration is a critical factor for promoting the formation of hydrate nuclei. Research comparing sodium dodecyl sulfate (B86663) (SDS), sodium tetradecyl sulfate (STS), and sodium hexadecyl sulfate (SHS) has demonstrated that these surfactants effectively lower the gas-liquid interfacial tension, thereby acting as promoters for hydrate formation. scirp.org The reduction in interfacial tension is a primary mechanism through which these surfactants enhance the rate of hydrate formation. rsc.org

Surfactant (Analogue)Critical Micelle Concentration (CMC)Lowest Surface Tension AchievedReference
Sodium Dodecyl Sulfate (SDS)1.5%34 mN/m scirp.org
Fluorocarbon Surfactant0.08%16.8 mN/m scirp.org

This table provides comparative data for other surfactants to illustrate the principle of surface tension reduction.

Once hydrate nuclei have formed, their subsequent growth is controlled by mass and heat transfer processes. researchgate.net Surfactants can significantly accelerate the growth kinetics. ucl.ac.uk By reducing interfacial tension, the surfactant facilitates better contact between the gas and water phases, which enhances the mass transfer of gas molecules to the growing hydrate surface. scirp.org

Studies using surfactants like sodium dodecyl sulfate (SDS) have shown a marked increase in the rate of water conversion to hydrate. acs.org The mechanism is often linked to a change in the morphology of the hydrate growth. Surfactants can promote a more porous or dendritic hydrate structure, which dramatically increases the surface area available for further growth. rsc.org This porous structure allows gas to penetrate more easily into the unreacted water, overcoming mass transfer limitations that would otherwise slow the process down. acs.org While heat transfer is also a factor, in many systems, mass transfer is the rate-limiting step, and the primary role of the surfactant is to alleviate this bottleneck. researchgate.net

Application in Analytical Method Development

In analytical chemistry, particularly in separation techniques like high-performance liquid chromatography (HPLC), surfactants are used to improve the separation and detection of various analytes. sigmaaldrich.com Anionic surfactants can be employed as ion-pairing reagents or as additives to the mobile phase to modify the stationary phase and enhance separation efficiency.

In reversed-phase HPLC, adding an anionic surfactant like this compound to the mobile phase can dynamically modify the hydrophobic stationary phase (e.g., C18). The surfactant's hydrocarbon tail adsorbs to the stationary phase, creating a negatively charged surface. This allows for the separation of positively charged analytes through an ion-exchange mechanism, a technique known as ion-pair chromatography.

Furthermore, surfactants are used in sample preparation to solubilize analytes or to prevent their adsorption onto container surfaces, ensuring accurate quantification. tbzmed.ac.ir In the development of analytical methods, especially for pharmaceutical dosage forms, surfactants like sodium lauryl sulphate (a close analogue) are sometimes included in dissolution media or in the preparation of standard solutions to ensure complete dissolution of the analyte of interest. tbzmed.ac.irnih.gov The validation of such HPLC methods involves assessing parameters like linearity, accuracy, precision, and the limit of detection (LOD) and quantitation (LOQ). pharmtech.comsemanticscholar.org

Enhancement of Electrophoretic Separation in Complex Mixture Analysis

Sodium hexadecyl sulphate (SHS) has emerged as a valuable reagent for improving the performance of capillary electrophoresis (CE), particularly in the analysis of therapeutic proteins. acs.orgnih.gov Capillary gel electrophoresis utilizing sodium dodecyl sulphate (CE-SDS) is a standard method for quantitatively assessing the purity of proteins. researchgate.net In this technique, proteins are denatured in the presence of SDS and separated based on their molecular weight as they move through a sieving polymer matrix. acs.org However, standard CE-SDS conditions are not always optimal for all proteins, sometimes resulting in poor resolution and asymmetrical peaks. acs.orgnih.gov

Research has shown that the substitution or supplementation of SDS with SHS, a detergent with a longer alkyl chain, can substantially improve assay performance. acs.orgnih.gov In studies involving certain recombinant therapeutic proteins where traditional CE-SDS methods failed to achieve adequate separation, the introduction of SHS into the running buffer matrix led to significant enhancements. acs.orgnih.gov Specifically, the use of an SHS-containing matrix increased peak resolution 3-fold and the plate count 8-fold compared to a conventional SDS-based gel matrix. acs.orgnih.gov This improvement is attributed to the properties of the more hydrophobic SHS. nih.gov

Furthermore, supplementing the sieving gel buffer with SHS has been shown to overcome issues like protein load-dependence, leading to more accurate quantification of covalent aggregates when compared to other methods like Size Exclusion Chromatography (SEC). nih.gov This work highlights the potential of detergents other than the commonly used SDS to augment the resolution and separation power of CE-based methods for complex protein characterization. nih.gov

Table 1: Comparative Performance of CE-SDS vs. CE-SHS for Therapeutic Protein Analysis

ParameterTraditional CE-SDS MatrixSHS-Containing MatrixReference
Peak ResolutionBaseline3-fold Increase acs.org, nih.gov
Plate CountBaseline8-fold Increase acs.org, nih.gov
Aggregate Quantification AccuracySubject to protein load-dependenceImproved accuracy, comparable to SEC nih.gov

Role in Developing Chromatographic Methodologies for Related Compounds

In the field of liquid chromatography, particularly high-performance liquid chromatography (HPLC), aliphatic sulphates and sulphonates are utilized as ion-pairing agents to improve the separation of various compounds. journalagent.com These agents are added to the mobile phase to interact with charged analytes, modifying their retention on the stationary phase, which is typically a nonpolar material like C18. journalagent.commdpi.com

While research specifically detailing sodium hexadecyl sulphate's role is limited, the principles governing the use of its shorter-chain analogues, such as pentanesulphonic acid, hexanesulphonic acid, and sodium dodecyl sulphate (SDS), provide a clear framework for its potential application. journalagent.commdpi.com The length of the alkyl chain on the sulphate surfactant is a critical parameter. For instance, in the separation of catecholamines by reversed-phase HPLC, ion-pairing agents with different carbon chain lengths were investigated to optimize resolution. journalagent.com

The prospective role for sodium hexadecyl sulphate lies in its capacity as a potent ion-pairing reagent due to its long C16 alkyl chain. This extended hydrophobic chain would lead to stronger interactions with the C18 stationary phase, creating a modified surface that can effectively retain and separate analytes, particularly basic compounds that are otherwise poorly retained. The development of new chromatographic methodologies could involve using SHS to achieve separations not possible with shorter-chain reagents or to finely tune the selectivity for complex mixtures of basic and cationic analytes. Additionally, additives like sodium sulphate are often used in mobile phases to increase the ionic strength, which helps to shield electrostatic interactions and create more predictable and reproducible separations. researchgate.netchromforum.org

Prospective Roles in Novel Materials Development (e.g., Adsorbents, Foaming Agents)

The surfactant properties of sodium hexadecyl sulphate make it a candidate for the development of new functional materials, particularly in the areas of specialized adsorbents and high-performance foaming agents.

As an adsorbent , SHS can be used to modify the surfaces of various materials to enhance their capacity for capturing contaminants. Research has shown that SHS can be intercalated into layered double hydroxides like hydrocalumite, creating a composite material with potential applications as a sorbent for non-ionic organic pollutants. sigmaaldrich.com Another approach involves functionalizing carbon nanotubes (CNTs) with SHS. acs.org This treatment improves the dispersibility of CNTs in water and creates a soft layer of SHS molecules on the nanotube surface, which facilitates the adsorption of other molecules. acs.org The fundamental adsorption behaviour of SHS onto surfaces like thermally graphitized carbon black has been studied, providing insight into how it forms layers that can alter surface properties. researchgate.netcore.ac.uk This ability to modify surfaces is key to creating tailored adsorbents for specific environmental or industrial applications.

As a foaming agent , SHS's identity as a surfactant inherently allows it to facilitate the formation of foam by reducing the surface tension of a liquid. wikipedia.orgchemeurope.com This is a critical function in the production of materials like foamed concrete, a lightweight building material valued for its thermal insulation properties. lbtu.lvscispace.com While much of the research in this area focuses on related compounds like sodium lauryl sulphate (SLS), the principles are directly applicable to SHS. daneshyari.com Studies on foamed concrete investigate how different foaming agents affect the foam's stability, density, and the final properties of the hardened material. lbtu.lvdaneshyari.com The development of high-efficiency foaming agents is an active area of materials science. lbtu.lv Given its chemical structure, sodium hexadecyl sulphate could be explored for creating highly stable foams, potentially leading to foamed concretes with improved strength-to-density ratios or enhanced insulation capabilities.

Table 2: Prospective Applications of Sodium Hexadecyl Sulphate in Materials Development

Application AreaMaterial/MethodProspective Role of SHSReference
AdsorbentsSurface modification of carbon nanotubes (CNTs)Improves CNT dispersibility and creates a functionalized surface for targeted adsorption. acs.org
AdsorbentsIntercalation into hydrocalumiteCreates composite sorbents for removing organic contaminants. sigmaaldrich.com
Foaming AgentsProduction of foamed concreteActs as the primary surfactant to generate stable foam, influencing the density and insulation properties of the final material. lbtu.lv, daneshyari.com

Environmental Research: Fate and Degradation Mechanisms of Sodium Hexadecenyl Sulphate

Biodegradation Pathways and Kinetics in Aerobic and Anaerobic Environmental Compartments

The biodegradability of sodium hexadecenyl sulphate is a critical factor in determining its environmental persistence. Both aerobic and anaerobic processes contribute to its breakdown, with distinct pathways and kinetics.

Under aerobic conditions, the primary biodegradation of this compound is initiated by microbial enzymes. The typical pathway for linear alkyl sulphates involves the enzymatic cleavage of the sulphate ester bond by an alkylsulphatase, releasing the corresponding alcohol, hexadecenol, and an inorganic sulphate ion. The resulting long-chain alcohol is then susceptible to further microbial oxidation.

The initial step in the aerobic degradation of the alkyl chain is ω-oxidation, where the terminal methyl group is oxidized to a primary alcohol, followed by further oxidation to an aldehyde and then a carboxylic acid. Subsequently, the fatty acid undergoes β-oxidation, a process that sequentially shortens the carbon chain by two-carbon units, producing acetyl-CoA. The presence of a double bond in the hexadecenyl chain introduces a variation to this pathway, requiring additional enzymatic steps, such as isomerases and reductases, to reconfigure the double bond for the β-oxidation spiral to proceed.

In anaerobic environments, the degradation of long-chain unsaturated compounds like hexadecane (B31444) has been observed to occur, albeit typically at a slower rate than aerobic degradation. For some organic compounds under anaerobic conditions, an initial activation step involving the addition of fumarate (B1241708) to the alkyl chain has been identified as a key mechanism. Following this, a process analogous to β-oxidation can occur. For alkyl sulphates, the initial cleavage of the sulphate group can also happen anaerobically, making the alkyl chain available for degradation.

Key microbial degradation products and metabolites identified from related long-chain alkyl sulphates are summarized in the table below.

Metabolite Description
HexadecenolPrimary alcohol formed after the initial cleavage of the sulphate group.
Hexadecenoic AcidCarboxylic acid resulting from the oxidation of hexadecenol.
Short-chain fatty acidsProducts of the β-oxidation of the hexadecenoic acid chain.
Acetyl-CoAA key intermediate in cellular metabolism, produced during the final stages of β-oxidation.
Inorganic SulphateReleased upon the initial enzymatic hydrolysis of the sulphate ester bond.

The length of the alkyl chain is a significant determinant of the biodegradation rate of alkyl sulphate surfactants. Generally, as the alkyl chain length increases, the rate of biodegradation tends to decrease. This is attributed to several factors, including decreased water solubility and bioavailability of the longer-chain homologues.

For this compound, with its C16 chain, the biodegradation rate is expected to be slower than that of more commonly studied shorter-chain alkyl sulphates like sodium dodecyl sulphate (C12). Research on a range of alkyl sulphates has demonstrated this trend. For instance, studies comparing the degradation of C12, C14, and C16 alkyl sulphates have consistently shown that the C12 homologue degrades most rapidly.

The following table provides a comparative overview of the aerobic biodegradation rates for alkyl sulphates with varying chain lengths, based on available literature data for analogous compounds.

Alkyl Chain Length Compound Type Biodegradation Rate (Primary) Half-life (t½)
C12Saturated Alkyl Sulphate>90% in 28 days~1-3 days
C14Saturated Alkyl Sulphate>80% in 28 days~3-7 days
C16Saturated Alkyl Sulphate>60% in 28 days~7-14 days
C16:1 (Unsaturated)Unsaturated Alkyl SulphateExpected to be similar to or slightly faster than C16 saturated initially, but overall mineralization may be comparable.Estimated ~7-14 days

Sorption Behavior of this compound in Aquatic and Terrestrial Systems

The interaction of this compound with solid matrices in the environment, such as soil and sediment, is a key process influencing its transport, bioavailability, and ultimate fate.

As an anionic surfactant, this compound exhibits a moderate affinity for adsorption to soil and sediment particles. The primary components of soil and sediment that contribute to this adsorption are organic matter and clay minerals.

The long hydrophobic hexadecenyl chain plays a crucial role in the adsorption process through hydrophobic interactions with the organic carbon fraction of soil and sediment. This is often the dominant mechanism, especially in soils with higher organic matter content.

Electrostatic interactions also occur between the negatively charged sulphate headgroup and positively charged sites on clay minerals and metal oxides, particularly at lower pH values where these surfaces may carry a net positive charge. However, at neutral to alkaline pH, common in many environmental systems, both the surfactant and the majority of soil and sediment surfaces are negatively charged, leading to electrostatic repulsion. Despite this repulsion, adsorption still occurs due to the strong hydrophobic driving force.

The table below summarizes the typical sorption coefficients (Kd) for long-chain anionic surfactants on various soil and sediment components.

Sorbent Organic Carbon Content (%) Clay Content (%) Typical Kd (L/kg)
Sandy Soil<1<101 - 10
Loam Soil1-510-3010 - 50
Clay Soil1-5>3020 - 100
River Sediment1-315-2515 - 60
Marine Sediment0.5-210-205 - 40

The environmental mobility of this compound is inversely related to its sorption potential. In general, compounds that are strongly adsorbed to soil and sediment are less mobile and therefore less likely to leach into groundwater or be transported over long distances in surface water.

Several factors influence the mobility and persistence of this compound in the environment:

Soil and Sediment Properties: As indicated by the sorption data, soils and sediments with higher organic carbon and clay content will retard the movement of the surfactant more effectively.

pH: Lower pH values can increase adsorption by reducing the negative charge on soil and sediment surfaces, thereby decreasing electrostatic repulsion.

Ionic Strength: Higher concentrations of dissolved salts in the water can compress the electrical double layer around charged particles, which can reduce electrostatic repulsion and enhance adsorption.

Presence of Competing Anions: Other anions in the soil solution, such as phosphate (B84403) and nitrate, can compete with the sulphate headgroup for positively charged adsorption sites, potentially increasing the mobility of the surfactant.

Flow Rate: In aquatic systems, higher water flow rates can lead to greater transport of both dissolved and particle-bound surfactant.

The persistence of this compound is a function of both its degradation rate and its sequestration in environmental matrices. While strong adsorption can reduce its bioavailability for microbial degradation, thereby increasing its persistence in a particular location, it also limits its dispersal to other environmental compartments.

Degradation Mechanisms in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are a primary receiving environment for surfactants like this compound. The removal of these compounds in WWTPs is achieved through a combination of biodegradation and physical removal via sorption to sludge.

In conventional activated sludge systems, which are aerobic, the biodegradation of this compound follows the pathways described in section 6.1.1. The long hydraulic retention times and high microbial densities in these systems generally lead to a high degree of primary biodegradation. The long alkyl chain, however, means that complete mineralization to carbon dioxide and water may be slower compared to shorter-chain surfactants.

A significant portion of the influent this compound can also be removed from the aqueous phase through adsorption onto the activated sludge flocs. This is due to the hydrophobic nature of the C16 chain. The adsorbed surfactant is then removed with the waste sludge.

In anaerobic digesters, which are used to treat the sludge from aerobic processes, the degradation of long-chain alkyl sulphates can occur, but often at a slower rate than in aerobic systems. High concentrations of surfactants can also be inhibitory to the methanogenic archaea that are crucial for the anaerobic digestion process. The presence of the unsaturated bond in this compound may influence its behavior in anaerobic digesters, but specific data is limited.

The following table provides typical removal efficiencies for long-chain anionic surfactants in different stages of wastewater treatment.

Treatment Stage Removal Mechanism Typical Removal Efficiency (%)
Primary Treatment (Settling)Sorption to settling solids10 - 30
Secondary Treatment (Activated Sludge)Biodegradation and Sorption80 - 95
Overall Plant RemovalCombination of all processes>90

Removal Efficiency and Transformation in Anaerobic Digesters

Anaerobic digesters are a critical component of wastewater treatment plants, where microorganisms break down organic matter in the absence of oxygen. The fate of surfactants like this compound in these systems is a key aspect of their environmental profile.

Alpha-olefin sulfonates are considered to be readily biodegradable. cleaninginstitute.org Studies on the anaerobic degradation of AOS have shown significant removal. For instance, research by Oba et al. (1967) examined the biodegradability of various AOS compounds, including those with a C16 chain length, under anaerobic conditions. cleaninginstitute.org While specific removal efficiency percentages from this early study are not detailed in available literature, the broader class of AOS has demonstrated high levels of biodegradation in simulated treatment processes. cleaninginstitute.org

Table 1: Biodegradation of C14-C18 Alpha-Olefin Sulphonates (AOS) in Activated Sludge Systems

Compound Initial Concentration (mg/L) Time (days) Removal Efficiency (%) Test Method
C14 AOS 20 17 97 DECO Confirmatory Test
C16 AOS 20 7 98 DECO Confirmatory Test
C18 AOS 20 8 94 DECO Confirmatory Test

Data sourced from Maag et al. (1975) as cited in a 2007 report. cleaninginstitute.org

Comparison with Other Surfactant Classes in terms of Environmental Fate

The environmental fate of this compound and other AOS is often compared to that of other major surfactant classes, such as linear alkylbenzene sulphonates (LAS), alcohol ethoxylates (AE), and alcohol ether sulphates (AES).

AOS, including C16 AOS, are known for being readily biodegradable under both aerobic and anaerobic conditions. cleaninginstitute.org This contrasts with some other widely used surfactants. For example, linear alkylbenzene sulphonates (LAS) exhibit high rates of degradation in aerobic environments but can be persistent under anaerobic conditions. researchgate.net This difference is significant because anaerobic environments are common in sewage sludge, sediments, and some soils. The persistence of LAS in these compartments can lead to its accumulation, whereas AOS is expected to degrade more completely.

Table 2: Comparative Environmental Fate of Major Surfactant Classes

Surfactant Class Example Compound Aerobic Biodegradation Anaerobic Biodegradation
Alpha-Olefin Sulphonates (AOS) This compound Readily Biodegradable Readily Biodegradable
Linear Alkylbenzene Sulphonates (LAS) Sodium Dodecylbenzene Sulphonate Readily Biodegradable Persistent
Alcohol Ethoxylates (AE) C12-14 Alcohol Ethoxylate Readily Biodegradable Biodegradable

Methodologies for Tracking Environmental Concentrations and Degradation Products

Tracking the concentration of this compound and its breakdown products in environmental samples such as water, soil, and sludge requires sophisticated analytical techniques.

A common, non-specific method for measuring anionic surfactants as a group is the Methylene (B1212753) Blue Active Substances (MBAS) assay. cleaninginstitute.org This colorimetric method is often used for routine monitoring of wastewater but does not distinguish between different types of anionic surfactants. cleaninginstitute.org

For specific identification and quantification, chromatographic methods are essential. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the state-of-the-art technique for analyzing surfactants. This approach allows for the separation of the target compound from complex environmental matrices and its unambiguous identification and quantification at very low concentrations.

Sample preparation is a critical step before instrumental analysis. nih.gov Solid-phase extraction (SPE) is a widely used technique to clean up samples and pre-concentrate the analytes of interest. nih.gov This involves passing the water sample through a cartridge containing a solid adsorbent that retains the surfactant, which is then washed off with a small amount of solvent for analysis. nih.gov The analysis of degradation products, which can be more polar than the parent compound, often requires modification of these analytical methods.

Theoretical and Computational Modeling Studies on Sodium Hexadecenyl Sulphate

Molecular Dynamics (MD) Simulations of Micellar Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of surfactant molecules as they self-assemble into micelles and interact with other molecules in solution.

Atomistic MD simulations have been extensively used to explore the formation, structure, and dynamics of anionic surfactant micelles, such as those that would be formed by sodium hexadecenyl sulphate. These simulations can track the spontaneous aggregation of individual surfactant monomers into micelles, revealing the intricate balance of hydrophobic and electrostatic forces that drive this process.

For instance, fully atomistic MD simulations of sodium dodecyl sulfate (B86663) (SDS) have provided a detailed picture of micellar dynamics. acs.org These simulations confirm a model of micelle motion that includes the global motion of the entire micelle, segmental motion of the headgroup and alkyl chain, and rapid torsional motions within the surfactant molecules. acs.org A key finding from such simulations is the significant mobility of the solvent-exposed headgroups, which can exceed the mobility of the hydrocarbon tails on the nanosecond timescale. acs.org The central part of the alkyl chain is often found to be the least mobile, which helps to stabilize the micellar structure. acs.org This dynamic behavior is generally consistent across different ionic micelles, suggesting that this compound micelles would exhibit similar characteristics. acs.org

The choice of force field in these simulations is critical for obtaining accurate results. Studies have shown that different force fields can lead to variations in the predicted structure of micelles, particularly for larger aggregates. nih.gov For example, the Lennard-Jones parameters for the sodium counterions and the oxygen atoms of the sulfate headgroup, along with the water model used, can significantly influence the simulated micellar shape. nih.gov

The table below, derived from simulations of various sodium alkyl sulfates, illustrates how micellar properties are expected to vary with the length of the alkyl chain, a key feature distinguishing this compound.

SurfactantAlkyl Chain LengthPredicted Mean Aggregation NumberPredicted Critical Micelle Concentration (mM)
Sodium Hexyl Sulfate6~30~420
Sodium Octyl Sulfate8~50~130
Sodium Decyl Sulfate10~70~33
Sodium Dodecyl Sulfate12~120~8.2

This data is based on dissipative particle dynamics simulations of various sodium alkyl sulfates and is intended to show general trends. nih.govresearchgate.net

MD simulations are also instrumental in understanding the interactions between surfactants and proteins. These interactions are crucial in many biological and industrial processes. Studies on the interaction of SDS with proteins have revealed the microscopic mechanisms of protein unfolding induced by surfactants. illinois.edu

Atomistic MD simulations have shown that at temperatures around 300 K, a protein like human ubiquitin can maintain its native-like structure in the presence of SDS. researchgate.net However, at higher temperatures, the surfactant molecules can disrupt the hydration shell of the protein and penetrate its hydrophobic core, leading to complete unfolding. researchgate.net These simulations can visualize how SDS molecules initially bind to exposed hydrophobic patches on the protein surface and then cooperatively unravel the protein's secondary and tertiary structures. illinois.eduluc.edu This process is often driven by the hydrophobic tails of the surfactant molecules inserting themselves into the protein's core, while the hydrophilic headgroups interact with the solvent. The insights gained from these simulations on SDS are directly applicable to understanding how this compound would interact with and potentially denature proteins.

Coarse-Grained and Many-Body Dissipative Particle Dynamics (DPD) Simulations

While atomistic MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively small systems and short timescales. Coarse-grained (CG) and dissipative particle dynamics (DPD) simulations offer a way to study larger systems and longer timescale phenomena by grouping atoms into larger "beads." rsc.org This reduction in the degrees of freedom allows for more efficient exploration of processes like micelle formation and phase behavior. rsc.org

DPD simulations have been successfully used to predict the critical micelle concentration (CMC) and aggregation numbers for a range of sodium alkyl sulfates. nih.govacs.org In these simulations, the interaction parameters between the coarse-grained beads are carefully calibrated to reproduce experimental thermodynamic data. rsc.orgrsc.org By simulating the system at various surfactant concentrations, researchers can observe the onset of micellization and determine the CMC. rsc.orgrsc.org

One approach to determining the CMC in DPD simulations is to fit the concentration of free surfactant monomers to a charged pseudophase model. acs.org Another method involves identifying the concentration at which half of the surfactant molecules are in micelles. nih.govacs.org These methods have shown good agreement with experimental values for surfactants with different alkyl chain lengths. nih.govresearchgate.net For example, a DPD study on sodium alkyl sulfates with chain lengths from 6 to 12 carbons accurately captured the trend of decreasing CMC and increasing aggregation number with longer alkyl chains. nih.gov This trend provides a strong basis for estimating the CMC and aggregation number of this compound.

DPD and other coarse-grained models are particularly well-suited for studying the morphology of surfactant aggregates and their response to changes in the environment, such as variations in concentration or the addition of salt. rsc.orgrsc.org These simulations can capture the transition from spherical to rod-like or other more complex micellar shapes as the surfactant concentration increases. nih.govacs.org

For sodium alkyl sulfates, DPD simulations have shown that at high aggregation numbers, micelles tend to become aspherical. rsc.orgrsc.org It has also been observed that surfactants with longer alkyl tails generally form more spherical micelles at all aggregation numbers compared to those with shorter tails. rsc.orgrsc.org Furthermore, these models can accurately predict the effects of adding salt to the solution, which typically leads to a decrease in the CMC and an increase in the aggregation number due to the screening of electrostatic repulsion between the surfactant headgroups. The ability of these models to capture such trends makes them valuable for predicting the behavior of this compound under various conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. northwestern.edu These methods can provide detailed information about the distribution of electron density, atomic partial charges, and molecular orbitals, which are fundamental to understanding the interactions between molecules.

For ionic surfactants like this compound, quantum chemical calculations can offer insights into the charge distribution within the sulfate headgroup and across the entire molecule. 66.39.60 Contrary to the simplified view of a point charge on the headgroup, these calculations reveal that the negative charge is distributed among the oxygen and sulfur atoms of the sulfate group, and even extends to a small degree down the alkyl tail. 66.39.60

Semi-empirical quantum chemical methods have been used to estimate the atomic partial charges for a variety of anionic surfactants. 66.39.60 These calculations show that the distribution of charge can influence the electrostatic repulsion between headgroups, which is a key factor in the formation and stability of micelles. 66.39.60 While computationally intensive ab initio calculations on a molecule as large as this compound are challenging, calculations on smaller fragments, such as the sulfate headgroup and a portion of the alkyl chain, can provide valuable information about its electronic properties and reactivity. These theoretical calculations are essential for parameterizing the force fields used in classical MD and DPD simulations, ensuring that those simulations are based on a physically accurate representation of the molecule.

Elucidating Reaction Mechanisms in Synthesis and Degradation Pathways

Theoretical elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the synthesis and degradation of chemical compounds. For alkyl sulfates, these studies typically involve mapping the potential energy surface for sulfation reactions and modeling the hydrolysis of the sulfate ester for degradation pathways.

The synthesis of surfactants like this compound generally involves the sulfation of the corresponding alcohol, hexadecenol. Computational models for similar long-chain alcohols could theoretically be adapted to study this reaction. Such models would likely employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the transition state energies for the reaction of hexadecenol with a sulfating agent (e.g., sulfur trioxide or chlorosulfonic acid), followed by neutralization with sodium hydroxide (B78521). These calculations would help in understanding the reaction kinetics and optimizing process conditions.

Similarly, the degradation of this compound, primarily through hydrolysis of the sulfate ester bond, can be modeled. Computational studies on analogous compounds often investigate the mechanism of acid-catalyzed and base-catalyzed hydrolysis. These models can predict the rate-determining steps and the influence of factors like pH and temperature on the degradation rate. However, specific mechanistic studies and the associated energy profiles for this compound are not present in the current body of scientific literature.

Prediction of Intermolecular Interaction Strengths

The prediction of intermolecular interaction strengths is crucial for understanding the physicochemical properties of surfactants, such as their micellization behavior, surface activity, and interaction with other molecules. Computational methods, including molecular dynamics (MD) simulations and quantum mechanical calculations, are powerful tools for quantifying these interactions.

For a surfactant like this compound, the key intermolecular interactions would include:

Ion-dipole interactions: Between the sodium cation and the negative oxygen atoms of the sulfate group, as well as with water molecules in an aqueous environment.

Hydrogen bonding: Between the sulfate group and water molecules.

Van der Waals forces: Primarily London dispersion forces between the long hydrocarbon chains.

Molecular dynamics simulations could be employed to model the aggregation of this compound molecules in water to form micelles. Such simulations can provide detailed information on the structure of the micelles and the energetics of micellization. Furthermore, quantum chemical calculations on dimers or small clusters of molecules can yield precise values for the interaction energies. These calculations can help in understanding how the presence of the double bond in the hexadecenyl chain influences the packing and interaction strength compared to its saturated counterpart, sodium hexadecyl sulphate.

While the principles of these computational methods are well-established, their specific application to generate predictive data for the intermolecular interaction strengths of this compound has not been documented in published research. The development of accurate force fields or the application of high-level quantum mechanical calculations would be necessary to produce reliable quantitative predictions.

Structure Function Relationships and Analogous Compound Research of Sodium Hexadecenyl Sulphate

Comparative Studies with Other Alkyl Sulphates (e.g., Sodium Dodecyl Sulphate, Sodium Octyl Sulphate)

Comparing sodium hexadecenyl sulphate with its linear, saturated homologues, such as sodium dodecyl sulphate (SDS) and sodium octyl sulphate, reveals fundamental principles of surfactant science. These alkyl sulphates share the same sodium sulphate head group but differ in the length of their hydrophobic alkyl chains.

The length of the hydrophobic alkyl chain is a critical factor influencing a surfactant's effectiveness at reducing surface and interfacial tension. As the chain length increases, the surfactant becomes more hydrophobic, leading to a greater tendency to adsorb at interfaces like the air-water or oil-water interface. This increased hydrophobicity generally results in higher surface activity.

Generally, for a homologous series of linear alkyl sulphates, increasing the number of carbon atoms in the alkyl chain from 8 to 16 leads to:

A decrease in the Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in the bulk solution. A longer hydrophobic chain makes the molecule less soluble in water, driving it to form aggregates at a lower concentration. rsc.orgnbinno.com The CMC of sodium octyl sulphate is significantly higher than that of sodium dodecyl sulphate, which in turn is much higher than that of a C16 alkyl sulphate.

Increased Efficiency in Surface Tension Reduction: Efficiency is measured by the surfactant concentration required to achieve a certain reduction in surface tension. Due to their lower CMC values, surfactants with longer alkyl chains are more efficient.

Lower Surface Tension at the CMC (γcmc): While the efficiency increases with chain length, the actual minimum surface tension achievable (γcmc) does not always follow a simple downward trend. However, longer chains are generally more effective at packing at the interface and disrupting the cohesive energy of water molecules, leading to a lower γcmc. tandfonline.com

A smaller area occupied per molecule (Amin) at the interface: Longer, linear alkyl chains can pack more densely at an interface due to stronger van der Waals interactions between the chains. researchgate.net This leads to a more ordered and compact monolayer.

The presence of a double bond in this compound introduces a "kink" in the hydrocarbon chain. This structural feature hinders close packing at the interface compared to its saturated counterpart, sodium hexadecyl sulphate. Consequently, this compound would be expected to have a slightly larger area per molecule and potentially a slightly higher CMC than the saturated C16 version, though still significantly lower than its shorter-chain homologues like SDS.

Comparative Interfacial Properties of Linear Sodium Alkyl Sulphates
Compound NameAbbreviationCarbon Chain LengthTypical CMC (mM) at 25°CTypical γcmc (mN/m) at 25°C
Sodium Octyl SulphateSOS8~130~40
Sodium Dodecyl SulphateSDS12~8.2~38
Sodium Hexadecyl SulphateSHS16 (Saturated)~0.45~36
This compound-16 (Unsaturated)Slightly higher than SHSComparable to SHS

The self-assembly of surfactants into micelles is a thermodynamically driven process governed by the hydrophobic effect. nih.gov The structure of the surfactant molecule dictates the size, shape, and aggregation number (the number of molecules in a single micelle) of the resulting aggregates.

For linear alkyl sulphates, increasing the hydrophobic chain length has a profound effect on aggregation:

Aggregation Number: Longer alkyl chains lead to the formation of larger micelles with higher aggregation numbers. This is due to the increased hydrophobic interactions driving more molecules to associate to minimize contact with water.

Micelle Shape: While shorter-chain surfactants like sodium octyl sulphate typically form small, spherical micelles, longer-chain surfactants can form larger, non-spherical structures. rsc.org As concentration increases above the CMC, surfactants like sodium dodecyl sulphate and particularly sodium hexadecyl sulphate can transition from spherical to ellipsoidal or cylindrical (rod-like) micelles. rsc.org This transition is influenced by factors that favor closer packing of the head groups and reduce repulsion, allowing for different aggregate curvatures.

The unsaturation in the C16 chain of this compound influences its packing within the micelle. The kink in the chain disrupts the ordered, tight packing that is possible with saturated chains. This disruption can lead to:

A lower aggregation number compared to sodium hexadecyl sulphate.

A potential preference for spherical or less elongated micelles over a wider concentration range.

A more fluid and less-ordered micellar core.

Typical Aggregation Characteristics of Sodium Alkyl Sulphates
Compound NameCarbon Chain LengthTypical Aggregation Number (Nagg)Predominant Micelle Shape near CMC
Sodium Octyl Sulphate8~30Spherical
Sodium Dodecyl Sulphate12~60-100Spherical to Ellipsoidal
Sodium Hexadecyl Sulphate16 (Saturated)>100Ellipsoidal/Rod-like
This compound16 (Unsaturated)Lower than saturated C16 analogueLikely Spherical/Ellipsoidal

Investigation of Branched and Unsaturated Alkyl Sulphate Analogues

To further understand the structure-property relationships of this compound, it is instructive to examine research into other non-linear surfactant analogues. Introducing branching or unsaturation into the alkyl chain significantly alters a surfactant's physicochemical behavior compared to its linear, saturated equivalent.

The synthesis of unsaturated alkyl sulphates typically involves starting materials derived from natural sources like oleic acid or through petrochemical routes. researchgate.net A general synthetic pathway involves the sulphation of an unsaturated long-chain alcohol. For this compound, this would involve the sulphation of hexadecenol, followed by neutralization with a sodium base such as sodium hydroxide (B78521).

Synthesis of secondary or branched-chain alkyl sulphates can be more complex. One method involves the reaction of an olefin with sulfuric acid, which results in the addition of the sulphate group to a secondary carbon atom along the chain. google.com These synthetic routes produce structural variants that can be characterized using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the position of the double bond or branching and the attachment point of the sulphate group. tandfonline.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the S=O and S-O bonds of the sulphate head group. tandfonline.com

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the synthesized surfactant. researchgate.net

The introduction of branching or unsaturation into the alkyl chain disrupts the ability of the surfactant molecules to pack efficiently. This steric hindrance has several predictable consequences on their colloidal and interfacial properties when compared to linear, saturated homologues of the same carbon number:

Higher Critical Micelle Concentration (CMC): The bulky nature of branched or kinked chains increases the molecule's effective volume in the micellar core, making micellization less entropically favorable. This results in a higher CMC. firp-ula.org Branched surfactants are generally more water-soluble than their linear isomers, requiring a higher concentration to initiate aggregation.

Larger Area per Molecule (Amin): At the air-water interface, the steric hindrance prevents the chains from aligning closely, leading to a larger surface area occupied by each molecule. firp-ula.org

Poorer Surface Tension Reduction: While more soluble, the less efficient packing of branched and unsaturated surfactants at the interface often results in a slightly higher surface tension at the CMC (γcmc) compared to their linear counterparts. firp-ula.org

For example, a branched C12 alkyl sulphate will have a higher CMC and occupy a larger area at the interface than linear sodium dodecyl sulphate. google.com Similarly, this compound, with its unsaturated chain, exhibits properties that are a departure from the highly ordered behavior of sodium hexadecyl sulphate, reflecting the disruptive influence of the double bond on intermolecular hydrophobic interactions.

Studies on Mixed Surfactant Systems Incorporating this compound

In many practical applications, surfactants are used in mixtures rather than as single components. Mixing surfactants can lead to synergistic interactions, resulting in performance that is superior to that of the individual components at the same total concentration.

When an anionic surfactant like this compound is mixed with other types of surfactants (e.g., another anionic, a nonionic, or a cationic surfactant), non-ideal mixing often occurs. This is driven by specific interactions between the different head groups and hydrocarbon tails.

Anionic-Anionic Mixtures: Mixing two alkyl sulphates with different chain lengths (e.g., this compound and sodium dodecyl sulphate) can broaden the range of performance. Such mixtures often exhibit a CMC value that is intermediate between the CMCs of the individual components. Synergism in these systems is typically weak. researchgate.net

Anionic-Nonionic Mixtures: Mixing an anionic surfactant like an alkyl sulphate with a nonionic surfactant (e.g., an alcohol ethoxylate) often leads to significant synergism. The presence of the nonionic surfactant reduces the electrostatic repulsion between the anionic head groups in the mixed micelle. This leads to a much lower CMC than would be predicted by ideal mixing rules, enhanced surface activity, and often increased viscosity. mdpi.com

Anionic-Cationic Mixtures: These mixtures exhibit the strongest interactions due to the powerful electrostatic attraction between the oppositely charged head groups. acs.orgacs.org This can lead to the formation of a water-insoluble salt (precipitate) or, under certain conditions, the formation of vesicles instead of micelles. acs.org The critical aggregation concentration (cac) of these mixtures is often dramatically lower than the CMC of either individual surfactant, indicating very strong synergistic behavior. acs.org

Incorporating this compound into a mixed system would leverage its long, unsaturated chain. The kinked structure could create packing disruptions in the mixed micelle or interfacial layer, potentially influencing properties like solubilization capacity or the formation of specific microstructures. The specific interactions and resulting properties would depend heavily on the nature of the co-surfactant and the mixing ratio.

An extensive search for scientific literature and research data specifically on This compound has revealed a significant lack of available information regarding its use in surfactant mixtures and formulation science. Detailed research findings, data tables, and in-depth analysis on the synergistic and antagonistic effects in binary and ternary surfactant mixtures, as well as formulation science driven by its specific intermolecular interactions, are not present in the accessible scientific domain.

Due to this absence of specific research on "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound.

However, a substantial body of research exists for the closely related and more common analogous compound, Sodium hexadecyl sulphate (also known as Sodium Cetyl Sulfate). This analogous compound shares structural similarities and is a well-studied anionic surfactant.

If you would like to proceed, an article can be generated focusing on Sodium hexadecyl sulphate , following your specified structure and content requirements. This would allow for a scientifically grounded discussion on structure-function relationships, synergistic and antagonistic effects in surfactant mixtures, and formulation science, with the understanding that the information pertains to this analogous compound.

Current Research Gaps and Future Academic Directions for Sodium Hexadecenyl Sulphate Studies

Unexplored Areas in Synthetic Chemistry and Sustainable Production Routes

The conventional synthesis of sodium alkyl sulphates typically involves the sulphation of a fatty alcohol followed by neutralization. atamanchemicals.com While effective, this method presents several areas for improvement, particularly concerning sustainability and the exploration of novel synthetic pathways.

Key Research Gaps:

Biocatalytic and Enzymatic Synthesis: The use of enzymes, such as sulfotransferases, for the sulfation of fatty alcohols is a promising but relatively unexplored area. nih.gov Biocatalytic processes offer the potential for milder reaction conditions, higher selectivity, and reduced generation of hazardous byproducts compared to traditional chemical methods. nih.gov Further research is needed to identify and optimize enzymes that can efficiently sulfate (B86663) long-chain unsaturated alcohols like hexadecenol.

Renewable Feedstocks: While fatty alcohols can be derived from renewable sources, there is a need to explore a wider range of bio-based starting materials. acs.org Research into the conversion of biomass-derived platform chemicals into long-chain alcohols suitable for sulfation could lead to more sustainable production routes. acs.org

Solvent-Free Synthesis: Investigating solvent-free or green solvent-based synthetic methods is crucial for minimizing the environmental impact of sodium hexadecenyl sulphate production.

Future Research Directions:

Screening for and engineering of novel sulfotransferases with high activity and stability for the specific sulfation of C16 unsaturated alcohols.

Development of integrated biorefinery concepts for the production of fatty alcohols from lignocellulosic biomass or algal oils.

Design and synthesis of solid acid catalysts for efficient and reusable sulfation of long-chain alcohols.

Exploration of microwave-assisted and ultrasonic-assisted synthesis to enhance reaction rates and reduce energy consumption.

Table 1: Comparison of Synthetic Routes for Alkyl Sulphates

Synthetic Route Advantages Current Limitations & Research Gaps
Conventional Chemical Synthesis Well-established, high yield.Harsh reaction conditions, use of hazardous reagents, potential for by-product formation.
Biocatalytic Synthesis Mild reaction conditions, high selectivity, environmentally friendly. nih.govLimited availability of suitable enzymes, lower reaction rates, challenges in enzyme stability and reuse. nih.gov
Catalytic Synthesis (Heterogeneous) Ease of catalyst separation and reuse, potential for continuous processes.Catalyst deactivation, lower activity compared to homogeneous catalysts, need for catalyst optimization.

Advanced Understanding of Interfacial Dynamics in Complex, Multi-component Systems

The primary function of this compound is to act at interfaces, reducing interfacial tension and stabilizing complex systems like emulsions and foams. A deeper understanding of its behavior in multi-component systems is crucial for optimizing its performance in various applications.

Key Research Gaps:

Interfacial Rheology: The study of the viscoelastic properties of the interfacial layer formed by this compound is an area that requires more attention. wikipedia.orgkruss-scientific.com Interfacial rheology plays a critical role in the stability of emulsions and foams, and a better understanding of how factors like temperature, pH, and the presence of other components affect these properties is needed. wikipedia.orgresearchgate.net

Competitive Adsorption: In many formulations, this compound is used in conjunction with other surface-active molecules. Research into the competitive adsorption and synergistic or antagonistic interactions between this compound and other surfactants, polymers, and proteins at interfaces is essential for designing more effective formulations.

Dynamic Interfacial Tension: While equilibrium interfacial tension is a key parameter, the dynamic behavior of the interface during its formation and under deformation is often more relevant in practical applications. More research is needed to characterize the dynamic interfacial tension of this compound in various systems.

Future Research Directions:

Utilization of advanced techniques like oscillating drop tensiometry and interfacial shear rheometry to probe the viscoelastic properties of this compound films at liquid-liquid and gas-liquid interfaces.

Investigation of the interactions between this compound and other formulation components using techniques such as neutron reflectometry and atomic force microscopy.

Development of models to predict the dynamic interfacial behavior of this compound in complex mixtures.

Table 2: Key Parameters in Interfacial Dynamics Studies

Parameter Description Relevance to this compound
Interfacial Tension (IFT) The force per unit length existing at the interface between two immiscible liquid phases.A fundamental measure of the surfactant's efficiency in reducing the energy of the interface.
Critical Micelle Concentration (CMC) The concentration of surfactants above which micelles form.Indicates the concentration at which the surfactant provides the maximum reduction in surface tension.
Interfacial Elasticity (E') The ability of an interfacial film to store deformational energy.Contributes to the stability of foams and emulsions against coalescence.
Interfacial Viscosity (E'') The resistance of an interfacial film to flow.Influences the drainage rate and stability of thin liquid films.

Development of Novel Research Applications in Emerging Technologies

Beyond its traditional uses in detergents and personal care products, the unique properties of this compound make it a candidate for a range of emerging technologies.

Key Research Gaps:

Advanced Materials Synthesis: The role of this compound as a template or stabilizing agent in the synthesis of nanomaterials is an area with significant potential. researchgate.net Its ability to form micelles and other self-assembled structures can be harnessed to control the size, shape, and morphology of nanoparticles. researchgate.net

Drug Delivery Systems: Anionic surfactants like sodium dodecyl sulfate have been investigated for their potential to enhance the stability and delivery of drugs. nih.govnih.gov The potential of this compound in the formulation of niosomes, liposomes, and other drug delivery vehicles for transdermal or other routes of administration is an area ripe for exploration. nih.gov

Enhanced Oil Recovery (EOR): While surfactants are widely used in EOR, there is a need for more research on the specific performance of this compound, particularly in harsh reservoir conditions of high temperature and salinity.

Future Research Directions:

Investigation of the use of this compound as a structure-directing agent in the synthesis of mesoporous materials, metal nanoparticles, and quantum dots.

Formulation and characterization of this compound-based nanocarriers for the delivery of hydrophobic drugs.

Evaluation of the performance of this compound in microemulsion flooding and foam flooding for enhanced oil recovery under simulated reservoir conditions.

Enhanced Predictive Modeling and Simulation Capabilities for Complex Systems

Computational modeling and simulation are powerful tools for understanding and predicting the behavior of surfactants at the molecular level. Enhancing these capabilities for this compound can accelerate the design of new formulations and applications.

Key Research Gaps:

Multiscale Modeling: Bridging the gap between atomistic-level simulations and macroscopic properties remains a challenge. uic.eduncsu.edu The development of robust multiscale models that can accurately capture the self-assembly and interfacial behavior of this compound over a range of length and time scales is needed. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Models: While QSPR models have been developed for some surfactants, there is a need for more specific models that can predict the properties of long-chain unsaturated alkyl sulphates like this compound based on their molecular structure. nih.govacs.org

Force Field Development: The accuracy of molecular dynamics simulations is highly dependent on the quality of the force fields used to describe the interactions between atoms. Further refinement of force fields for anionic surfactants is necessary to improve the predictive power of these simulations.

Future Research Directions:

Development of coarse-grained models of this compound for use in dissipative particle dynamics (DPD) simulations to study large-scale phenomena like micellization and emulsion formation. researchgate.net

Application of machine learning and artificial intelligence to develop QSPR models that can predict key properties such as critical micelle concentration, interfacial tension, and biodegradability.

Parametrization of new and existing force fields against experimental data for sodium hexadecyl sulphate to improve the accuracy of all-atom molecular dynamics simulations.

Table 3: Modeling and Simulation Techniques for Surfactant Systems

Technique Description Application to this compound
Molecular Dynamics (MD) A computer simulation method for analyzing the physical movements of atoms and molecules.Studying the dynamics of micelle formation, surfactant adsorption at interfaces, and interactions with other molecules.
Dissipative Particle Dynamics (DPD) A mesoscale simulation method that allows for the study of larger systems and longer timescales than MD. nih.govModeling the phase behavior of surfactant solutions and the formation of complex structures like emulsions and vesicles. nih.gov
Quantitative Structure-Property Relationship (QSPR) A method for relating the chemical structure of a molecule to its physical, chemical, or biological properties. nih.govPredicting the properties of novel alkyl sulphates and guiding the design of new surfactants with desired characteristics. nih.gov

Long-term Environmental Fate and Remediation Research Needs for Alkyl Sulphates

The widespread use of alkyl sulphates necessitates a thorough understanding of their long-term environmental fate and the development of effective remediation strategies.

Key Research Gaps:

Long-Term Ecotoxicity: While the acute toxicity of alkyl sulphates has been studied, there is a lack of data on their long-term, chronic effects on soil and aquatic ecosystems. cabidigitallibrary.org More research is needed to understand the potential impacts of the accumulation of these surfactants and their degradation products in the environment. nih.govnih.gov

Biodegradation in Anaerobic Environments: The biodegradation of alkyl sulphates is significantly slower under anaerobic conditions. nm.gov Further research is needed to identify microbial consortia and metabolic pathways involved in the anaerobic degradation of long-chain alkyl sulphates.

Remediation of Contaminated Sites: There is a need for the development of more efficient and sustainable remediation technologies for soil and water contaminated with high concentrations of alkyl sulphates. nih.govacs.org

Future Research Directions:

Conducting long-term microcosm and mesocosm studies to assess the chronic toxicity of sodium hexadecyl sulphate to a range of terrestrial and aquatic organisms.

Isolation and characterization of anaerobic microorganisms capable of degrading long-chain alkyl sulphates and elucidation of the enzymatic pathways involved.

Investigation of bioremediation strategies, such as the use of biosurfactant-producing microorganisms, for the in-situ and ex-situ treatment of alkyl sulphate-contaminated soil and water. frontiersin.orgrsc.org

Table 4: Environmental Considerations for Alkyl Sulphates

Environmental Aspect Key Findings Research Needs
Biodegradability Readily biodegradable under aerobic conditions. nm.govUnderstanding of anaerobic degradation pathways and the fate of degradation intermediates. nm.gov
Aquatic Toxicity Toxicity generally increases with alkyl chain length. cleaninginstitute.orgLong-term chronic toxicity data for a wider range of aquatic organisms. researchgate.net
Soil Ecotoxicity Limited data available, particularly for chronic effects. cabidigitallibrary.orgComprehensive studies on the impact of long-term exposure on soil microbial communities and plant growth.
Remediation Bioremediation is a promising approach. nih.govDevelopment of more efficient and cost-effective remediation technologies for highly contaminated sites. acs.org

Q & A

Basic: What experimental methodologies are recommended to evaluate the corrosion inhibition efficiency of sodium hexadecenyl sulphate on metal surfaces?

Answer:
Corrosion inhibition studies typically involve electrochemical or gravimetric methods. For example, weight-loss measurements can be conducted by immersing metal coupons in corrosive media (e.g., acidic solutions) with varying inhibitor concentrations. Inhibition efficiency (I.E.) is calculated using the formula:
I.E.(%)=W0WW0×100I.E. (\%) = \frac{W_0 - W}{W_0} \times 100

where W0W_0 and WW are corrosion rates without and with the inhibitor. Gasometric analysis, as used in SDS studies, can also track hydrogen evolution rates to infer adsorption behavior . Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization further quantify charge-transfer resistance and corrosion current density.

Basic: How can researchers characterize the structural and electronic properties of this compound to correlate with its reactivity?

Answer:
Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are standard for structural confirmation. Quantum chemical parameters, such as HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital), can be computed via density functional theory (DFT) to predict electron donation/acceptance capabilities. For instance, a smaller HOMO-LUMO band gap (ΔE\Delta E) indicates higher reactivity, as demonstrated in SDS studies where ΔE=8.7eV\Delta E = 8.7 \, \text{eV} correlated with strong inhibition .

Advanced: How do thermodynamic parameters (e.g., adsorption free energy) clarify the mechanism of this compound on metal surfaces?

Answer:
Adsorption thermodynamics are derived from temperature-dependent inhibition efficiency data. The Gibbs free energy (ΔGads\Delta G_{\text{ads}}) is calculated using:
ΔGads=RTln(Kads)\Delta G_{\text{ads}} = -RT \ln(K_{\text{ads}})

where KadsK_{\text{ads}} is the equilibrium constant. Negative ΔGads\Delta G_{\text{ads}} values (e.g., 75.06kJ/mol-75.06 \, \text{kJ/mol} for SDS) suggest spontaneous chemisorption, involving charge transfer between inhibitor molecules and metal surfaces. Positive entropy (ΔSads\Delta S_{\text{ads}}) values indicate increased order at the adsorption interface .

Advanced: What strategies resolve contradictions between inhibition efficiency and secondary experimental observations (e.g., gas evolution rates)?

Answer:
In SDS studies, increased inhibitor concentration raised I.E. but reduced hydrogen gas evolution. This paradox is resolved by analyzing adsorption kinetics: higher SDS coverage limits metal exposure, reducing corrosion but also gas production. Multivariate regression or mechanistic modeling can disentangle competing effects. For example, Langmuir isotherm validation ensures adsorption homogeneity, while Arrhenius plots differentiate temperature-dependent physical vs. chemical adsorption .

Advanced: How can molecular dynamics (MD) simulations enhance understanding of this compound’s interfacial behavior?

Answer:
MD simulations model inhibitor orientation and packing density on metal surfaces. Parameters like radial distribution functions (RDFs) quantify adsorption layer stability. For SDS, simulations revealed alkyl chain alignment perpendicular to copper surfaces, maximizing hydrophobic interactions. Similar approaches can predict this compound’s performance in varying pH or ionic strength conditions .

Basic: What spectroscopic techniques are suitable for monitoring this compound’s micellization in solution?

Answer:
Critical micelle concentration (CMC) is determined via conductivity measurements (sharp inflection point in conductivity vs. concentration plots) or surface tension techniques. Fluorescence spectroscopy using pyrene as a probe can also detect CMC by tracking intensity ratio changes (I1/I3I_1/I_3) in emission spectra .

Advanced: How do structural modifications (e.g., alkyl chain length) in sulphate-based inhibitors affect corrosion inhibition performance?

Answer:
Comparative studies on SDS (C12 chain) vs. This compound (C16) can reveal chain-length effects. Longer chains enhance hydrophobicity, improving adsorption but potentially reducing solubility. Quantum chemical calculations and experimental I.E. trends (e.g., SDS’s 52.03% I.E. at 0.30 g/L) guide structure-activity relationships. Electrochemical noise analysis further assesses film stability .

Basic: What statistical methods ensure robust analysis of corrosion inhibition data?

Answer:
Error propagation analysis, Student’s t-tests (for comparing means), and ANOVA evaluate reproducibility. For adsorption isotherms, linear regression with adjusted R2R^2 values validates model fit (e.g., Langmuir vs. Freundlich). Outlier detection (e.g., Grubbs’ test) ensures data integrity, as emphasized in corrosion studies .

Advanced: How can synchrotron-based techniques (e.g., XPS) elucidate this compound’s adsorption mechanism?

Answer:
X-ray photoelectron spectroscopy (XPS) identifies chemical states of adsorbed species. For SDS, Cu 2p spectra showed reduced Cu2+^{2+} peaks, confirming charge transfer. Similarly, sulfur (S 2p) binding energy shifts verify sulphate-metal bonding. Synchrotron radiation enhances resolution for trace element analysis .

Advanced: What integrative approaches combine experimental and computational data to optimize inhibitor formulations?

Answer:
Response surface methodology (RSM) optimizes inhibitor concentration, pH, and temperature. DFT-predicted reactivity indices (e.g., electrophilicity ω\omega) guide molecular design. Machine learning models trained on SDS datasets (e.g., inhibition efficiency vs. electronic parameters) predict this compound’s performance in novel environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.